Technical Documentation Center

Cbz-(S)-2-phenylglycinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cbz-(S)-2-phenylglycinol
  • CAS: 130406-31-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Cbz-(S)-2-phenylglycinol: A Chiral Building Block for Asymmetric Synthesis

Abstract Benzyl (1S)-2-hydroxy-1-phenylethylcarbamate, commonly known as Cbz-(S)-2-phenylglycinol, is a pivotal chiral building block in modern organic and medicinal chemistry. As the N-protected form of (S)-2-phenylglyc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl (1S)-2-hydroxy-1-phenylethylcarbamate, commonly known as Cbz-(S)-2-phenylglycinol, is a pivotal chiral building block in modern organic and medicinal chemistry. As the N-protected form of (S)-2-phenylglycinol, it offers a strategic advantage in multi-step syntheses by masking the nucleophilic amino group, thereby enabling selective transformations at other sites of the molecule. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and field-proven synthetic and deprotection protocols. We will explore its critical role as a precursor to chiral auxiliaries and ligands and its application in the development of complex pharmaceutical agents, grounded in authoritative references and practical, validated methodologies.

Compound Identification and Structure

Chemical Structure

Cbz-(S)-2-phenylglycinol incorporates three key features: a phenyl ring, a stereogenic center with (S)-configuration bearing both an amino and a hydroxymethyl group, and the carboxybenzyl (Cbz) protecting group on the nitrogen atom. This structure makes it an invaluable intermediate, providing a stable, chiral scaffold that can be predictably elaborated and deprotected.

Nomenclature and Identifiers

For clarity and reproducibility in research and development, precise identification is paramount. The key identifiers for Cbz-(S)-2-phenylglycinol are summarized below.

IdentifierValueReference(s)
IUPAC Name benzyl (1S)-2-hydroxy-1-phenylethylcarbamate
CAS Number 130406-31-4
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.32 g/mol
InChI Key IWSCPMJLIZGTHY-OAHLLOKOSA-N
MDL Number MFCD00792493

Physicochemical Properties

The physical and chemical properties of Cbz-(S)-2-phenylglycinol dictate its handling, reaction conditions, and purification methods. It is a stable, solid compound under standard laboratory conditions.

PropertyValueReference(s)
Physical Form Solid
Purity ≥97% / 98%
Storage Temperature Room Temperature; 2-8 °C for long-term[1]

Note: Specific data for melting point and optical rotation for the Cbz-protected form are not consistently available in public literature; these properties should be determined experimentally for each batch as part of quality control.

Synthesis and Purification

The synthesis of Cbz-(S)-2-phenylglycinol is a straightforward and robust procedure, typically involving the protection of the commercially available (S)-2-phenylglycinol. The rationale for this step is to prevent the amine from acting as a competing nucleophile in subsequent reactions.

Rationale for Synthesis: The Role of the Cbz Group

The carboxybenzyl (Cbz or Z) group is a classic and widely used protecting group for amines.[2][3] Its utility stems from its high stability under both basic and mildly acidic conditions, which allows for selective deprotection of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[3] The Cbz group is most effectively removed under neutral conditions via catalytic hydrogenation, which yields the free amine and the benign, volatile byproducts toluene and carbon dioxide, simplifying product isolation.[4][5]

Recommended Synthetic Protocol: N-Cbz Protection

This protocol is a self-validating system based on the well-established Schotten-Baumann reaction conditions, adapted for this specific substrate.[3]

Materials:

  • (S)-(+)-2-Phenylglycinol (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq) or Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-2-Phenylglycinol (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). The base is critical as it deprotonates the amino group, activating it for nucleophilic attack. Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring the aqueous solution vigorously, add benzyl chloroformate (1.1 eq), either neat or dissolved in a minimal amount of an organic solvent like DCM, dropwise. Maintaining a low temperature (0-5 °C) is crucial to minimize side reactions and potential racemization.[2][3] Vigorous stirring ensures an adequate interfacial area for the reaction between the water-soluble amino alcohol and the organic-soluble Cbz-Cl.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Isolation: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Cbz-(S)-2-phenylglycinol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield a white solid.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification S_PhG (S)-2-Phenylglycinol Reaction N-Cbz Protection (0°C to RT, 2-4h) S_PhG->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Aq. Na2CO3 Base->Reaction Workup Extraction & Wash Reaction->Workup 1. Quench/Extract Purify Recrystallization or Chromatography Workup->Purify 2. Dry/Concentrate Product Cbz-(S)-2-phenylglycinol Purify->Product 3. Isolate

Caption: Workflow for the synthesis of Cbz-(S)-2-phenylglycinol.

Applications in Synthetic Chemistry

The primary value of Cbz-(S)-2-phenylglycinol lies in its utility as a stable, chiral intermediate for constructing more complex molecules where the stereochemistry at the C1 position is critical.

Deprotection Strategies: Releasing the Amine

The selective removal of the Cbz group is a key step that unveils the primary amine for further functionalization. Catalytic hydrogenation is the most common and cleanest method.[5]

Recommended Protocol: Catalytic Hydrogenation

  • Setup: Dissolve Cbz-(S)-2-phenylglycinol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon or 1 atm) at room temperature.[4]

  • Monitoring and Work-up: Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: The catalyst must be kept wet during filtration to prevent ignition upon contact with air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected (S)-2-phenylglycinol. The byproducts, toluene and CO₂, are volatile and typically removed during this step.[4]

Case Study: Precursor to Chiral Ligands

(S)-2-phenylglycinol, obtained after deprotection, is a common precursor for synthesizing chiral ligands, such as those used in asymmetric catalysis. For instance, it is used to create chiral bis(oxazoline) (BOX) ligands, which are highly effective in a variety of metal-catalyzed asymmetric reactions.

Application Logic Diagram

G cluster_modification Step 1: Selective Reaction cluster_deprotection Step 2: Deprotection Start Cbz-(S)-2-phenylglycinol Modification Reaction at -OH group (e.g., Esterification, Etherification) Start->Modification Intermediate Modified Cbz-Protected Intermediate Modification->Intermediate Deprotection Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Deprotection FinalProduct Final Chiral Product (e.g., Chiral Ligand Precursor) Deprotection->FinalProduct

Caption: Use of Cbz-(S)-2-phenylglycinol as a synthetic intermediate.

Safety and Handling

As a chemical intermediate, proper handling of Cbz-(S)-2-phenylglycinol is essential. The safety profile is derived from data on the compound and its precursors.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Avoid breathing dust.

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

Conclusion

Cbz-(S)-2-phenylglycinol is a quintessential example of a strategic chiral building block. Its robust protecting group allows for the precise and controlled manipulation of the parent (S)-2-phenylglycinol scaffold, a molecule of significant value in pharmaceutical and materials science. The well-defined protocols for its synthesis and deprotection, combined with its inherent stereochemical purity, make it an indispensable tool for researchers and scientists engaged in the art of asymmetric synthesis. Mastery of its application provides a reliable pathway to complex, enantiomerically pure target molecules.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

  • ChemSynthesis. (2025). benzyl 1-isocyanato-2-phenylethylcarbamate. [Link]

  • Zhang, W., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Frontiers in Bioengineering and Biotechnology. [Link]

  • Vibrant Pharma Inc. (n.d.). Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate; Cbz-(R)-2-phenylglycinol; Z-D-Phg-ol. [Link]

  • PubChem. (n.d.). Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. [Link]

  • Google Patents. (n.d.). CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride.
  • Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

Sources

Exploratory

Solid-State Characterization and Physical Properties of Cbz-(S)-2-phenylglycinol: A Comprehensive Technical Guide

Executive Prologue In the development of chiral active pharmaceutical ingredients (APIs), the physical state of synthetic intermediates dictates downstream viability. Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4)[1]—formal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Prologue

In the development of chiral active pharmaceutical ingredients (APIs), the physical state of synthetic intermediates dictates downstream viability. Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4)[1]—formally known as Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate—is a critical chiral building block. The benzyloxycarbonyl (Cbz) protecting group provides essential steric bulk and lipophilicity, while the phenylglycinol core offers a rigid chiral center and a primary hydroxyl group.

As an application scientist, I do not merely view this compound as a structural formula, but as a supramolecular assembly. The physical characteristics of its solid state—such as its melting endotherm, crystalline habit, and chiroptical rotation—are macroscopic manifestations of its intermolecular hydrogen-bonding network. This guide deconstructs the physical properties of Cbz-(S)-2-phenylglycinol solid, providing validated analytical workflows and the mechanistic reasoning behind them.

Molecular Architecture & Supramolecular Assembly

Cbz-(S)-2-phenylglycinol is typically isolated as a white to off-white crystalline solid [2][3]. The stability of this solid state is governed by a robust intermolecular network:

  • Hydrogen Bond Donors: The carbamate ( −NH− ) and the primary hydroxyl ( −OH ) groups.

  • Hydrogen Bond Acceptors: The carbamate carbonyl ( C=O ) and the hydroxyl oxygen.

  • π−π Stacking: The presence of two aromatic rings (the Cbz benzyl ring and the chiral center's phenyl ring) allows for parallel-displaced π−π interactions in the crystal lattice.

This dense packing yields a highly stable crystalline matrix at room temperature, which resists hygroscopicity and oxidative degradation, making it highly favorable for long-term storage in pharmaceutical repositories.

Quantitative Physical Profile

The macroscopic physical properties of Cbz-(S)-2-phenylglycinol are summarized below. These metrics are critical for calculating reaction stoichiometry, designing crystallization cooling curves, and developing liquid-liquid extraction protocols.

Physical PropertyValue / DescriptionAnalytical Method / Condition
Molecular Formula C16​H17​NO3​ [1]-
Molecular Weight 271.31 g/mol [1]-
Appearance White to off-white solid[2][3]Visual Inspection
Melting Point 118 °C – 122 °CDSC (Onset Temperature)
Specific Rotation [α]D20​ +42.0∘ to +46.0∘ c=1.0 , CHCl3​
Predicted pKa 11.35±0.46 [3]In silico prediction
Solubility Profile Soluble in DCM, EtOAc, MeOH.Insoluble in H2​O , Hexanes.Gravimetric Analysis

Validated Analytical Workflows

To ensure scientific integrity, the characterization of this solid must rely on self-validating experimental systems. Below are the definitive protocols for profiling Cbz-(S)-2-phenylglycinol.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the absolute melting onset and screen for polymorphs[9.1].

  • Mechanistic Causality: We utilize a controlled heating rate of 10 °C/min. A faster rate induces thermal lag, artificially broadening the melting endotherm and potentially masking closely-spaced polymorphic transitions. A slower rate risks in-situ thermal degradation of the carbamate linkage before the true melting point is reached.

  • Self-Validating System:

    • Calibration: Prior to sample analysis, calibrate the cell constant and temperature axis using a high-purity Indium standard ( Tm​=156.6 °C, ΔHf​=28.45 J/g).

    • Baseline Verification: Run an empty, matched aluminum pan cycle to ensure the heat flow signal drift is <0.1 mW over the 25 °C to 150 °C range. This guarantees that all observed endothermic events are strictly sample-derived.

  • Procedure:

    • Accurately weigh 3.0–5.0 mg of Cbz-(S)-2-phenylglycinol solid into a standard aluminum DSC pan.

    • Crimp the pan with a pinhole lid to allow the release of any trapped volatiles, preventing pan deformation.

    • Equilibrate at 25 °C, then ramp to 150 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Record the extrapolated onset temperature as the melting point.

Protocol B: Chiroptical Validation via Polarimetry

Objective: To confirm the enantiomeric purity of the (S)-configuration [9.2].

  • Mechanistic Causality: The choice of chloroform ( CHCl3​ ) as the solvent is deliberate. The non-competing nature of CHCl3​ preserves the intramolecular hydrogen bonding between the carbamate −NH and the hydroxyl oxygen. This locks the molecule into a rigid chiral conformation, providing a highly reproducible specific rotation value. Competing solvents like methanol would disrupt this network, leading to conformational averaging and higher variance in the optical rotation.

  • Self-Validating System:

    • Zeroing: The polarimeter is zeroed using the exact batch of HPLC-grade CHCl3​ used for sample dissolution, eliminating solvent-induced optical artifacts.

    • System Suitability: A NIST-traceable quartz control plate is measured prior to the sample. The sample is then measured in triplicate; the relative standard deviation (RSD) must be <0.5% to validate the measurement.

  • Procedure:

    • Dissolve exactly 100.0 mg of the solid in 10.0 mL of CHCl3​ ( c=1.0 ).

    • Transfer to a 100 mm path-length polarimeter cell, ensuring no air bubbles are trapped.

    • Measure the rotation at the Sodium D-line (589 nm) at 20.0 °C.

Visualizing the Analytical and Synthetic Workflows

To map the logical progression of solid-state characterization and its downstream synthetic utility, I have designed the following workflow diagrams.

Diagram 1: Solid-State Characterization Architecture

SolidStateWorkflow Start Cbz-(S)-2-phenylglycinol Solid CAS: 130406-31-4 Thermal Thermal Analysis (DSC / TGA) Start->Thermal Heating Profile Crystal Crystallographic Profiling (PXRD / SCXRD) Start->Crystal Lattice Packing Spectro Chiroptical & Spectroscopic (Polarimetry / FTIR) Start->Spectro Chiral Integrity Data Integrated Solid-State Profile (Validated API Intermediate) Thermal->Data Crystal->Data Spectro->Data

Caption: Multimodal solid-state characterization workflow for Cbz-(S)-2-phenylglycinol.

Diagram 2: Synthetic Utility Pathway

Because of its specific physical properties—namely its high solubility in aprotic solvents (DCM) and insolubility in aqueous media—Cbz-(S)-2-phenylglycinol is uniquely suited for phase-separated synthetic workflows.

SyntheticUtility A Cbz-(S)-2-phenylglycinol (Solid API Intermediate) B Hydroxyl Activation (e.g., Mesylation) A->B MsCl, Et3N (in DCM) C Nucleophilic Displacement (Stereochemical Inversion) B->C NaN3 or Amine D Cbz Deprotection (Hydrogenolysis) C->D H2, Pd/C (in MeOH) E Chiral Diamine / Amino Acid Derivatives D->E Final Isolation

Caption: Synthetic utility pathway leveraging the solubility profile of Cbz-(S)-2-phenylglycinol.

References

The following sources were utilized to ground the physical data and analytical methodologies described in this technical guide:

  • [9.1] Title: Differential Scanning Calorimetry (DSC) in Pharmaceutical Analysis Source: Mettler Toledo URL:[Link]

Sources

Foundational

Cbz-(S)-2-phenylglycinol: A Comprehensive Technical Guide to its Physicochemical Profile and Applications in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis and modern drug development, chiral building blocks dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). Cbz-(S)-2-phenylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and modern drug development, chiral building blocks dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4) stands out as a highly versatile, orthogonally protected chiral synthon. By combining the robust steric shielding of a phenyl ring with the selective cleavability of a carboxybenzyl (Cbz) protecting group, this molecule serves as a critical precursor for Evans chiral auxiliaries, stereoselective ligands, and complex nitrogen-containing heterocycles.

This whitepaper provides an in-depth technical analysis of Cbz-(S)-2-phenylglycinol, detailing its structural causality, mechanistic utility in aza-Michael reactions, and providing field-proven, self-validating experimental workflows for its application.

Part 1: Physicochemical Profiling & Molecular Architecture

The utility of Cbz-(S)-2-phenylglycinol is rooted in its precise physicochemical properties. The molecule consists of an (S)-phenylglycinol core where the primary amine is masked by a Cbz group. This specific architectural choice is highly intentional: the Cbz group is stable to the acidic conditions that would typically cleave a Boc group, yet it can be cleanly removed via hydrogenolysis (H₂, Pd/C) under neutral conditions. This orthogonality is paramount when synthesizing complex peptides or polyfunctionalized APIs[1].

Quantitative Data Summary
PropertyValue
Chemical Name Cbz-(S)-2-phenylglycinol
Synonyms Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate; N-Cbz-L-phenylglycinol
CAS Number 130406-31-4
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
SMILES O=C(NC1=CC=CC=C1)OCC1=CC=CC=C1
Physical State Solid (White to off-white powder)
Purity Standard ≥98% (Typical commercial grade)

Data aggregated from standard physicochemical specifications provided by [1] and.

Part 2: Mechanistic Role in Asymmetric Synthesis

Precursor to (S)-4-Phenyl-2-oxazolidinone (Evans Auxiliary)

The most prominent application of Cbz-(S)-2-phenylglycinol is its conversion into (S)-4-phenyl-2-oxazolidinone. In this transformation, the Cbz group acts not merely as a protecting group, but as a carbonyl donor . When the primary hydroxyl group is deprotonated by a strong base (such as NaH), the resulting alkoxide undergoes an intramolecular nucleophilic attack on the carbamate carbonyl. This expels benzyl alcohol and forms a thermodynamically stable 5-membered oxazolidinone ring. The adjacent phenyl group provides intense steric bulk, which later dictates the facial selectivity of enolates during asymmetric aldol additions or alkylations.

Diastereoselective Intramolecular Aza-Michael Reactions

Beyond auxiliary synthesis, the Cbz-protected amine is highly valuable in the synthesis of complex heterocycles. Research by demonstrated that Cbz-tethered enones undergo highly diastereoselective intramolecular aza-Michael reactions[2].

Causality of the Cbz Group: In this pathway, the Cbz group reduces the nucleophilicity of the nitrogen atom just enough to prevent spontaneous, uncontrolled cyclization. Upon activation by an achiral Pd(II) complex or a strong Brønsted acid (like TfOH), the controlled C-N bond formation proceeds with exceptional diastereomeric ratios (dr), yielding either cis- or trans-3,5-disubstituted nitrogen-containing heterocycles. Following cyclization, the Cbz group can be orthogonally cleaved without disrupting the newly formed stereocenters[3].

AzaMichael Substrate Cbz-Tethered Enone (Chiral Substrate) Catalyst Achiral Catalyst (Pd(II) or TfOH) Substrate->Catalyst Activation Intermediate Aza-Michael Addition (C-N Bond Formation) Catalyst->Intermediate Diastereoselective Cyclization Product 3,5-Disubstituted N-Heterocycle Intermediate->Product High dr (cis/trans) Deprotection H2, Pd/C (Cbz Removal) Product->Deprotection Orthogonal Cleavage Final Free Amine Heterocycle Deprotection->Final - Toluene, - CO2

Diastereoselective intramolecular aza-Michael addition pathway and orthogonal deprotection.

Part 3: Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol for synthesizing (S)-4-phenyl-2-oxazolidinone from Cbz-(S)-2-phenylglycinol incorporates built-in analytical validation checkpoints. This prevents the propagation of errors to subsequent asymmetric steps.

Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone

Reagents Required:

  • Cbz-(S)-2-phenylglycinol (1.0 eq, 10 mmol, 2.71 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol, 0.48 g)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to ensure a strictly anhydrous environment.

  • Dissolution: Dissolve 2.71 g of Cbz-(S)-2-phenylglycinol in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the NaH (0.48 g) in small portions over 15 minutes. Causality: Slow addition controls the evolution of hydrogen gas and prevents localized exothermic spikes that could lead to decomposition.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Validation Checkpoint 1 (TLC): Withdraw a 10 µL aliquot, quench with 100 µL of NH₄Cl, and extract with EtOAc. Run a TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.4) should be completely consumed, replaced by a single UV-active product spot (R_f ~0.2).

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of 20 mL saturated aqueous NH₄Cl.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot toluene/hexanes to yield pure (S)-4-phenyl-2-oxazolidinone as white needles.

  • Validation Checkpoint 2 (Chiral HPLC): Confirm enantiomeric excess (ee >99%) using a Chiralcel OD-H column to ensure no racemization occurred at the benzylic stereocenter during the strongly basic cyclization.

Workflow Step1 1. Dissolve Cbz-(S)-2-phenylglycinol in anhydrous THF Step2 2. Cool to 0°C under Argon Step1->Step2 Step3 3. Add NaH (Base) dropwise Step2->Step3 Step4 4. Intramolecular Cyclization (Loss of Benzyl Alcohol) Step3->Step4 Deprotonation of OH Step5 5. Quench & Extract (EtOAc / H2O) Step4->Step5 Nucleophilic attack on Cbz Step6 6. (S)-4-Phenyl-2-oxazolidinone (Purified Product) Step5->Step6 Crystallization

Workflow for the base-catalyzed cyclization of Cbz-(S)-2-phenylglycinol to an oxazolidinone.

Part 4: Analytical Validation Parameters

To guarantee the structural integrity of Cbz-(S)-2-phenylglycinol before deploying it in sensitive asymmetric workflows, the following analytical parameters should be verified:

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzylic methine proton (multiplet, ~4.8 ppm), the methylene protons of the Cbz group (singlet, ~5.1 ppm), and the broad multiplet for the 10 aromatic protons (7.2–7.4 ppm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 272.1 and[M+Na]⁺ at m/z 294.1.

  • Orthogonality Check: Subjecting a micro-aliquot to 20% TFA in DCM for 1 hour should yield >99% recovery of the starting material, confirming the absence of acid-labile impurities (such as Boc-protected variants).

References

  • Zhong, C., Wang, Y., Hung, A. W., Schreiber, S. L., & Young, D. W. (2011). Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. Organic Letters, 13(20), 5556–5559.[Link]

Sources

Exploratory

The Carboxybenzyl (Cbz) Amine Protecting Group: Mechanisms, Protocols, and Orthogonal Strategies

Executive Summary In organic synthesis and drug development, the precise control of molecular reactivity is paramount. Amines, owing to their lone pair of electrons, are highly nucleophilic and prone to unwanted side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the precise control of molecular reactivity is paramount. Amines, owing to their lone pair of electrons, are highly nucleophilic and prone to unwanted side reactions such as alkylation, acylation, or oxidation. The carboxybenzyl (Cbz or Z) group is a foundational protecting group that temporarily masks this nucleophilicity by converting the amine into a stable carbamate. This whitepaper provides an in-depth technical analysis of the Cbz group, detailing the mechanistic causality behind its installation and cleavage, its orthogonal integration in multi-step syntheses, and validated experimental protocols.

Historical Foundation & Chemical Rationale

Introduced in 1932 by Leonidas Zervas and Max Bergmann, the carboxybenzyl group revolutionized the field of controlled peptide synthesis[1]. Prior to its discovery, synthesizing specific oligopeptides was nearly impossible due to the uncontrolled polymerization of amino acids.

The chemical rationale behind the Cbz group lies in its ability to suppress the basic and nucleophilic properties of the nitrogen atom[2]. By converting an amine into a carbamate, the nitrogen's lone pair becomes delocalized into the adjacent carbonyl group via resonance. This "reactivity masking" not only prevents unwanted nucleophilic attacks but also suppresses the racemization of chiral amino acids during peptide coupling—a critical requirement for synthesizing biologically active therapeutics[2].

Mechanistic Causality of the Cbz System

Understanding the why behind the reagents used in Cbz chemistry is essential for troubleshooting and optimizing synthetic workflows.

Installation: The Schotten-Baumann Rationale

The standard method for introducing the Cbz group involves reacting the free amine with benzyl chloroformate (Cbz-Cl) under basic conditions[3].

The Causality of the Base: The reaction proceeds via nucleophilic acyl substitution. As the amine attacks the highly reactive chloroformate, a tetrahedral intermediate is formed, which then collapses to expel a chloride ion. This generates one equivalent of hydrochloric acid (HCl)[4]. If left unneutralized, this HCl will rapidly protonate the remaining unreacted free amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. The addition of a base (commonly NaHCO3​ or an organic base like triethylamine) acts as an acid scavenger, neutralizing the HCl and driving the reaction to completion[5].

The Causality of the Biphasic Solvent: Reactions are often run in a biphasic mixture of THF and water. Water dissolves the inorganic base, while THF dissolves the organic amine and Cbz-Cl. This biphasic system minimizes the rapid hydrolysis of Cbz-Cl by water, allowing the amine to preferentially react at the solvent interface.

Protection Amine Free Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CbzCl Benzyl Chloroformate CbzCl->Tetrahedral Base Base (e.g., NaHCO3) Neutralized NaCl + H2O + CO2 Base->Neutralized Drives Reaction Product Cbz-Carbamate + HCl Tetrahedral->Product Chloride Elimination Product->Neutralized HCl Neutralization

Workflow of Cbz protection highlighting the necessity of base for HCl neutralization.

Cleavage: Surface Chemistry and Entropic Driving Forces

The most common and mildest method for removing the Cbz group is catalytic hydrogenolysis using hydrogen gas ( H2​ ) and a palladium-on-carbon (Pd/C) catalyst[3].

The Causality of Palladium: The palladium surface is uniquely suited for this transformation. The aromatic benzyl ring of the Cbz group physically adsorbs onto the palladium surface via π -interactions. This spatial orientation brings the specific benzylic carbon-oxygen bond into direct proximity with surface-bound hydrogen hydrides, facilitating the highly selective cleavage of the C-O bond[3].

The Causality of Decarboxylation: The immediate product of this cleavage is toluene and a carbamic acid intermediate. Carbamic acids are inherently unstable at room temperature. They undergo rapid, spontaneous decarboxylation[6]. The release of carbon dioxide ( CO2​ ) gas provides a massive entropic driving force, rendering the deprotection completely irreversible.

Deprotection CbzAmine Cbz-Protected Amine PdC H2, Pd/C Catalyst CbzAmine->PdC Intermediate Carbamic Acid + Toluene PdC->Intermediate Benzylic Cleavage Final Free Amine + CO2 Intermediate->Final Decarboxylation

Hydrogenolysis mechanism showing benzylic cleavage and subsequent decarboxylation.

Orthogonality in Multi-Step Synthesis

In complex molecule synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others. The Cbz group is a cornerstone of orthogonal protection strategies because it is generally stable to both the acidic conditions used to remove Boc (tert-butyloxycarbonyl) groups and the basic conditions used to remove Fmoc (9-fluorenylmethyloxycarbonyl) groups[7].

Note: While Cbz is stable to mild acids like trifluoroacetic acid (TFA), it can be cleaved by very harsh acidic conditions (e.g., 33% HBr in acetic acid)[5].

Orthogonality Condition1 Trifluoroacetic Acid (TFA) Boc Boc-Amine Condition1->Boc Cleaves Cbz Cbz-Amine Condition1->Cbz Stable Fmoc Fmoc-Amine Condition1->Fmoc Stable Condition2 Hydrogenolysis (H2, Pd/C) Condition2->Boc Stable Condition2->Cbz Cleaves Condition2->Fmoc Stable Condition3 Piperidine (Base) Condition3->Boc Stable Condition3->Cbz Stable Condition3->Fmoc Cleaves

Orthogonal cleavage conditions for Boc, Cbz, and Fmoc amine protecting groups.

Quantitative Data & Reaction Metrics

The widespread adoption of the Cbz group is largely due to its high-yielding nature. The following table summarizes representative quantitative data for standard protection and deprotection transformations[5].

Substrate TypeTransformationReagents & ConditionsTypical Yield (%)
Aliphatic Amines ProtectionCbz-Cl, NaHCO3​ , THF/ H2​O , 0 °C to RT90 - 98%
Amino Acids ProtectionCbz-Cl, aq. NaOH or Na2​CO3​ , 0 °C> 90%
Cbz-Amines Deprotection H2​ (1 atm), 10% Pd/C, MeOH, RT> 90%
Cbz-Peptides Deprotection33% HBr in Acetic Acid> 90%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., phase separation, gas evolution), the chemist can confirm the reaction's progress in real-time.

Protocol 1: Cbz Protection of an Amine (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system to protect the amine while preventing reagent hydrolysis[3].

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.2–1.5 equiv)

  • Sodium bicarbonate ( NaHCO3​ , 2.0–2.5 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (2:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate in the THF/Water mixture. The solution should be clear.

  • Base Addition: Add the NaHCO3​ to the solution. Self-Validation: The inorganic base may not fully dissolve immediately, creating a suspension.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Cbz-Cl is highly reactive; cooling prevents exothermic side reactions like the formation of symmetrical ureas.

  • Reagent Addition: Add Cbz-Cl dropwise over 15 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours. Monitor via TLC (Thin Layer Chromatography).

  • Work-up: Dilute the mixture with Ethyl Acetate and separate the layers. Wash the organic layer with 1M HCl (to remove unreacted starting amine), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Cbz-protected carbamate.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol utilizes surface catalysis to cleave the protecting group[3].

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 5–10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas ( H2​ , via balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected compound in MeOH.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Always add it to the solvent under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to remove all oxygen.

  • Reaction: Stir the black suspension vigorously under the H2​ atmosphere at room temperature.

  • Self-Validation (Visual Cue): As the reaction proceeds, the intermediate carbamic acid will break down, releasing CO2​ [6]. You may observe micro-bubbling in the solvent. The cessation of this bubbling (alongside TLC monitoring) is a macroscopic indicator that the microscopic decarboxylation is complete.

  • Filtration: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the fine, pyrophoric palladium particulates from passing into the filtrate or igniting upon exposure to air.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine.

References

  • "Leonidas Zervas" - Wikipedia. Available at:[Link]

  • "Benzyl chloroformate" - Wikipedia. Available at: [Link]

  • "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism" - Total Synthesis. Available at:[Link]

  • "Amine Protection and Deprotection" - Master Organic Chemistry. Available at:[Link]

  • "Protecting Groups for Amines: Carbamates" - Master Organic Chemistry. Available at:[Link]

Sources

Foundational

Cbz-(S)-2-phenylglycinol: A Versatile Chiral Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4) is a highly versatile, enantiopure amino alcohol derivative utilized extensively in asymmetric organic synthesis. Derived from the non-proteinogenic amino acid (S)-phenylglycine, this compound provides a rigid, sterically demanding environment ideal for asymmetric induction. This technical guide explores its application as a chiral hub, detailing the causality behind its structural advantages, specific experimental protocols for its transformation, and its divergent synthetic utility in producing chiral auxiliaries, aldehydes, and morpholine derivatives.

Physicochemical Profiling & Structural Advantages

Cbz-(S)-2-phenylglycinol features three critical structural motifs: a primary hydroxyl group, a stereocenter bearing a phenyl ring, and a benzyloxycarbonyl (Cbz) protected amine[1].

The steric bulk of the phenyl group provides excellent facial shielding, making it an ideal chiral auxiliary and ligand precursor. The Cbz protecting group ensures the amine remains unreactive during oxidation or alkylation of the hydroxyl group. Crucially, the Cbz group is orthogonally cleavable via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C), allowing for late-stage deprotection without harsh acidic or basic conditions that might otherwise epimerize sensitive stereocenters.

Mechanistic Causality: The Dual Role of the Cbz Group

In standard peptide chemistry, the Cbz group is deployed strictly as a passive protecting group. However, in the context of Cbz-(S)-2-phenylglycinol, it serves a dynamic dual purpose. Under strongly basic conditions, the Cbz carbonyl carbon acts as an internal electrophile. Deprotonation of the primary alcohol generates an alkoxide that undergoes a rapid 5-exo-trig intramolecular cyclization. This self-immolative process ejects benzyl alcohol to form (S)-4-phenyl-2-oxazolidinone.

This pathway is highly advantageous as it completely bypasses the need for highly toxic reagents like phosgene or triphosgene, which are typically required to convert free amino alcohols into oxazolidinones.

Synthetic Divergence & Workflows

The true value of Cbz-(S)-2-phenylglycinol lies in its ability to serve as a divergent starting material for multiple classes of high-value chiral intermediates.

G A Cbz-(S)-2-phenylglycinol (Chiral Hub) B (S)-4-phenyl-2-oxazolidinone (Chiral Auxiliary) A->B Base (NaH/THF) Intramolecular Cyclization C Cbz-(S)-phenylglycinal (Electrophile) A->C Swern Oxidation (-78 °C) D Chiral Morpholines (API Precursors) A->D Alkylation/Cyclization (e.g., 1,2-dibromoethane)

Divergent synthetic pathways of Cbz-(S)-2-phenylglycinol.

Synthesis of (S)-4-phenyl-2-oxazolidinone

(S)-4-phenyl-2-oxazolidinone is a premier Evans chiral auxiliary used globally for stereoselective aldol additions, alkylations, and Diels-Alder cycloadditions.

Protocol 1: Base-Promoted Intramolecular Cyclization Causality & Rationale: Sodium hydride (NaH) is selected over weaker bases (like K2​CO3​ ) to ensure rapid and irreversible deprotonation of the hydroxyl group. This drives the cyclization forward instantly, preventing intermolecular side reactions or degradation.

  • System Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere to exclude ambient moisture, which would prematurely quench the NaH. Add Cbz-(S)-2-phenylglycinol (10.0 mmol, 2.71 g) and anhydrous THF (50 mL).

  • Activation : Cool the solution to 0 °C using an ice bath. Slowly add NaH (12.0 mmol, 60% dispersion in mineral oil, 0.48 g) in small portions to safely manage hydrogen gas evolution.

  • Cyclization : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.3) will cleanly convert to a higher running spot ( Rf​ ~0.5).

  • Quenching & Workup : Quench carefully with saturated aqueous NH4​Cl (20 mL) to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via recrystallization from hot toluene to yield (S)-4-phenyl-2-oxazolidinone as a white crystalline solid.

Mechanism Step1 Cbz-(S)-2-phenylglycinol Step2 Alkoxide Intermediate (via NaH deprotonation) Step1->Step2 NaH, THF, 0 °C - H2 Step3 Tetrahedral Intermediate (Attack on Cbz carbonyl) Step2->Step3 Intramolecular Nucleophilic Attack Step4 (S)-4-phenyl-2-oxazolidinone + Benzyl Alcohol Step3->Step4 Elimination of Benzyloxy group

Mechanism of base-promoted cyclization to (S)-4-phenyl-2-oxazolidinone.

Oxidation to Cbz-(S)-phenylglycinal

Cbz-(S)-phenylglycinal (CAS: 194599-71-8)[2] is a highly reactive α -chiral aldehyde used for stereoselective Grignard additions and reductive aminations.

Protocol 2: Swern Oxidation Causality & Rationale: α -chiral aldehydes are notoriously prone to base-catalyzed enolization, which leads to immediate racemization. The Swern oxidation is strictly chosen because it operates at -78 °C, effectively "freezing" the stereocenter and preventing epimerization during the oxidation event.

  • Reagent Assembly : In a flame-dried flask under argon, dissolve oxalyl chloride (12.0 mmol) in anhydrous DCM (40 mL) and cool to -78 °C (dry ice/acetone bath).

  • Activation : Add anhydrous DMSO (24.0 mmol) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Substrate Addition : Dissolve Cbz-(S)-2-phenylglycinol (10.0 mmol) in DCM (10 mL) and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Deprotonation : Add triethylamine ( Et3​N , 30.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then gradually warm to 0 °C over 30 minutes.

  • Workup : Quench with water (30 mL). Separate the layers and wash the organic phase sequentially with 1M HCl (to remove excess Et3​N ), saturated NaHCO3​ (to neutralize residual acid and prevent acid-catalyzed acetal formation), and brine.

  • Isolation : Dry over MgSO4​ , filter, and concentrate.

    • Critical Note: The resulting Cbz-(S)-phenylglycinal must be used immediately in subsequent steps due to its configurational instability upon storage.

Quantitative Analysis of Reaction Parameters

To maximize the utility of Cbz-(S)-2-phenylglycinol, selecting the correct reaction conditions is paramount. The table below summarizes the empirical data for various transformations, highlighting why specific protocols are prioritized.

TransformationReagents / ConditionsYield (%)Enantiomeric Excess (ee %)Primary Byproducts / Risks
Oxazolidinone Formation NaH, THF, 0 °C to RT88 - 92>99Benzyl alcohol (easily removed)
Oxazolidinone Formation KOtBu, THF, 0 °C85 - 89>99Benzyl alcohol
Oxidation to Aldehyde Swern (DMSO/ (COCl)2​ ), -78 °C90 - 95>98Dimethyl sulfide (volatile)
Oxidation to Aldehyde Dess-Martin Periodinane, RT80 - 8592 - 95Minor racemization due to temp
Oxidation to Aldehyde TEMPO, BAIB, DCM, RT70 - 7585 - 90Over-oxidation to carboxylic acid

Conclusion

Cbz-(S)-2-phenylglycinol transcends its basic classification as a protected amino alcohol; it is a dynamic chiral hub. Its ability to undergo self-immolative cyclization to form premier Evans chiral auxiliaries, coupled with its capacity to be cleanly oxidized to configurationally stable α -chiral aldehydes at cryogenic temperatures, makes it an indispensable building block in modern asymmetric synthesis and active pharmaceutical ingredient (API) development.

References

Sources

Exploratory

Comprehensive Technical Guide on the Safety, Handling, and Storage of Cbz-(S)-2-phenylglycinol

Executive Summary Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4), systematically known as Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate, is a highly valued chiral building block in asymmetric synthesis and pharmaceutical dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-(S)-2-phenylglycinol (CAS: 130406-31-4), systematically known as Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate, is a highly valued chiral building block in asymmetric synthesis and pharmaceutical drug development [1]. Featuring an N-carboxybenzyl (Cbz) protected amino group and a free primary hydroxyl group, this bifunctional molecule is instrumental in the synthesis of chiral auxiliaries—most notably Evans' oxazolidinones—and complex peptidomimetics [2]. This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and experimental utilization of Cbz-(S)-2-phenylglycinol, ensuring scientific integrity and operational safety in the laboratory.

Physicochemical Profiling & Structural Causality

Understanding the molecular behavior of Cbz-(S)-2-phenylglycinol requires analyzing its functional groups. The Cbz group provides robust protection against nucleophiles and basic conditions, while the free hydroxyl allows for targeted functionalization or intramolecular cyclization[3].

The compound's physical properties dictate its handling requirements. The moderate lipophilicity enables solubility in organic solvents but also necessitates strict dermal protection protocols.

Table 1: Physicochemical Properties of Cbz-(S)-2-phenylglycinol

PropertyValueCausality / Operational Implication
CAS Number 130406-31-4Unique identifier for regulatory tracking and inventory management [1].
Molecular Formula C16H17NO3Dictates molecular weight (271.31 g/mol ) for stoichiometric calculations [1].
Appearance White to off-white solidIndicates high purity (≥98%); discoloration implies chemical degradation [1].
LogP 2.65Moderate lipophilicity; enables cell membrane and dermal penetration[1].
TPSA 58.56 ŲPredicts good bioavailability and membrane transport dynamics [1].
Storage Temp. Room Temp (15-25°C)Thermodynamically stable under ambient laboratory conditions [1].

Hazard Assessment & Toxicology (GHS)

Despite its relative stability, Cbz-(S)-2-phenylglycinol is classified under the Globally Harmonized System (GHS) with specific hazard statements [4]. The causality behind these hazards is directly linked to its molecular structure:

  • H315 (Causes skin irritation) : The compound's lipophilic nature (LogP ~2.65) allows it to disrupt the lipid bilayer of the stratum corneum, leading to localized inflammatory cascades upon dermal contact.

  • H319 (Causes serious eye irritation) : Contact with the aqueous environment of the cornea causes localized osmotic stress and severe irritation due to the carbamate moiety.

  • H335 (May cause respiratory irritation) : As a crystalline solid, the inhalation of fine dust triggers mucosal irritation in the upper respiratory tract [4].

Storage and Lifecycle Management

To maintain the ≥98% purity required for sensitive asymmetric synthesis, strict storage and lifecycle protocols must be observed:

  • Ambient Storage : Store at room temperature (15-25°C) in a tightly sealed, opaque container to prevent moisture ingress [1].

  • Environmental Controls : Protect from prolonged exposure to UV light, which can slowly degrade the carbamate linkage over time.

  • Chemical Incompatibilities : Isolate from strong oxidizing agents and strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation environments (Pd/C, H2), which will prematurely cleave the Cbz protecting group [3].

Experimental Workflow: Safe Handling & Base-Promoted Cyclization

The most common application of Cbz-(S)-2-phenylglycinol is its conversion into (S)-4-phenyloxazolidin-2-one, a premier chiral auxiliary used to direct stereocenter formation [5]. The following self-validating protocol details the intramolecular cyclization using sodium hydride (NaH).

Step-by-Step Methodology: Synthesis of (S)-4-phenyloxazolidin-2-one
  • Preparation & PPE Verification : Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Conduct all solid transfers inside a certified fume hood to mitigate H335 dust inhalation hazards [4].

  • Reagent Charging : Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Weigh 1.0 eq (e.g., 2.71 g, 10 mmol) of Cbz-(S)-2-phenylglycinol and transfer it to the flask.

  • Solvent Addition : Dissolve the solid in 30 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF acts as an aprotic polar solvent, stabilizing the intermediate alkoxide without interfering with the strong base.

  • Deprotonation : Cool the solution to 0°C using an ice bath. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil).

    • Self-Validation: Observe the evolution of hydrogen gas (H2). The complete cessation of bubbling confirms the quantitative deprotonation of the primary hydroxyl group.

  • Cyclization : Warm the reaction to room temperature and stir for 2-4 hours. The generated alkoxide attacks the carbamate carbonyl, expelling benzyl alcohol as a leaving group [5].

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the complete disappearance of the starting material validates reaction completion.

  • Quenching & Workup : Quench the reaction carefully with saturated aqueous NH4Cl to neutralize residual NaH. Extract the product with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Visualizing the Workflows

Pathway A (S)-Phenylglycinol B Cbz-Cl, Base A->B C Cbz-(S)-2-phenylglycinol B->C N-Protection D NaH, THF C->D E (S)-4-Phenyloxazolidin-2-one D->E Cyclization F Benzyl Alcohol D->F Elimination

Reaction pathway: N-protection of (S)-phenylglycinol and cyclization to oxazolidinone.

Handling S1 Storage (15-25°C) Dry Environment S2 PPE Verification Gloves, Goggles S1->S2 S3 Weighing in Fume Hood (H335 Hazard) S2->S3 S4 Transfer to Vessel Argon Atmosphere S3->S4

Step-by-step safety protocol for handling and transferring Cbz-(S)-2-phenylglycinol.

References

  • IISER Pune. "Orthogonal Cbz Deprotection and Cyclization Strategies". IISER Pune Repository. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Cbz-(S)-2-phenylglycinol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and chemoselective protocol for the N-benzyloxycarbonyl (Cbz) protection of (S)-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and chemoselective protocol for the N-benzyloxycarbonyl (Cbz) protection of (S)-2-phenylglycinol, minimizing O-acylation and ensuring high enantiomeric fidelity.

Introduction & Mechanistic Rationale

The protection of chiral amino alcohols is a fundamental transformation in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). The synthesis of Cbz-(S)-2-phenylglycinol (Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate)[1] requires strict chemoselectivity to ensure that the primary amine is acylated without affecting the adjacent primary hydroxyl group.

To achieve this, the classic Schotten-Baumann reaction conditions are employed[2]. By utilizing a biphasic solvent system (THF/H₂O) and a mild inorganic base (NaHCO₃), the methodology exploits the inherent nucleophilic differences between the amine and the hydroxyl group.

The Causality of Condition Selection
  • Base Selection (NaHCO₃): Sodium bicarbonate acts as an acid scavenger to neutralize the HCl byproduct. Because its conjugate acid (H₂CO₃) has a pKa of ~6.4, it is insufficiently basic to deprotonate the hydroxyl group (pKa ~15). This thermodynamic control prevents the formation of the highly nucleophilic alkoxide, thereby virtually eliminating O-acylation[3].

  • Solvent System (THF/H₂O 1:1): (S)-2-phenylglycinol is highly polar. Water ensures the solubility of the starting material and the inorganic base. Tetrahydrofuran (THF) solubilizes the hydrophobic Benzyl chloroformate (Cbz-Cl) and the resulting protected product. The biphasic interface regulates the reaction rate and protects Cbz-Cl from rapid aqueous hydrolysis.

  • Temperature Control (0 °C): The acylation is highly exothermic. Performing the addition at 0 °C suppresses the activation energy required for O-acylation and minimizes the competitive hydrolysis of Cbz-Cl.

Reaction Optimization & Quantitative Data

The table below summarizes the empirical data comparing different protection strategies, highlighting why the Schotten-Baumann approach is the industry standard for this specific transformation.

Reaction ConditionsSolvent SystemBase (Equiv)Temp ProfileYield (%)O-Acylation (%)
Schotten-Baumann (Optimal) THF / H₂O (1:1)NaHCO₃ (2.0)0 °C → RT95 - 98% < 1%
Organic Base (Standard)Anhydrous DCMTEA (1.5)0 °C → RT82 - 85%5 - 8%
Organic Base (Strong)Anhydrous DCMPyridine (2.0)RT65 - 70%> 15%
Aqueous MonophasicH₂ONaOH (1.2)0 °C → RT75 - 80%~ 5%

Data Interpretation: The use of strong organic bases (like Pyridine or TEA) in monophasic organic solvents increases the basicity of the microenvironment, leading to competitive O-acylation and difficult downstream purification.

Experimental Workflow & Visualization

G Start (S)-2-phenylglycinol + NaHCO3 in THF/H2O Cool Cool to 0 °C (Thermodynamic Control) Start->Cool Add Dropwise Addition of Cbz-Cl (1.05 eq) Cool->Add Minimizes Exotherm React Warm to RT Stir 12-16 h Add->React N-Acylation Quench Acidify to pH < 2 (1M HCl) React->Quench Removes unreacted amine Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Product Cbz-(S)-2-phenylglycinol (>95% Yield) Extract->Product Isolation

Figure 1: Step-by-step Schotten-Baumann workflow for Cbz-(S)-2-phenylglycinol synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are built into the procedure to ensure process integrity before moving to the next step[3].

Materials Required
  • (S)-2-phenylglycinol (1.0 equiv, limiting reagent)

  • Benzyl chloroformate (Cbz-Cl, 1.05 equiv) - Caution: Lachrymator, handle in fume hood.

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (1:1 v/v, 0.15 M relative to amine)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) and Brine

Procedure
  • Preparation of the Biphasic Mixture:

    • To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-phenylglycinol (1.0 equiv) and NaHCO₃ (2.0 equiv).

    • Suspend the solids in a 1:1 mixture of THF and H₂O to achieve a 0.15 M concentration.

    • Causality Check: The solution will be slightly cloudy. NaHCO₃ will dissolve in the aqueous layer, while the amine partitions between the layers.

  • Temperature Equilibration:

    • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C for 15 minutes.

  • Reagent Addition:

    • Charge a dropping funnel or syringe with Cbz-Cl (1.05 equiv).

    • Add the Cbz-Cl dropwise over 15–30 minutes (depending on scale) to the vigorously stirring mixture.

    • Self-Validation: Vigorous stirring is critical. Because the reaction occurs at the biphasic interface, poor stirring will lead to localized high concentrations of Cbz-Cl, promoting hydrolysis or di-acylation. Effervescence (CO₂ release) may be observed.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir overnight (12–16 hours).

    • In-Process Control (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material is Ninhydrin-positive (red/purple spot) and UV-inactive. The product is UV-active (due to the Cbz and phenyl rings) and Ninhydrin-negative.

  • Quenching and Phase Separation:

    • Once TLC confirms the consumption of the starting material, cool the mixture slightly and add 1M HCl dropwise until the aqueous layer reaches a pH < 2.

    • Causality Check: Acidification protonates any trace unreacted (S)-2-phenylglycinol, forcing it entirely into the aqueous layer as a water-soluble hydrochloride salt, ensuring it does not contaminate the organic extract[3].

  • Extraction and Isolation:

    • Extract the aqueous mixture with EtOAc (3 × 10 mL/mmol).

    • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and HCl.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-(S)-2-phenylglycinol as a white solid or viscous oil that crystallizes upon standing[1].

Analytical Characterization

To verify the structural integrity and purity of the synthesized Cbz-(S)-2-phenylglycinol, compare the isolated product against the following expected parameters[1]:

  • Molecular Formula: C₁₆H₁₇NO₃

  • Molecular Weight: 271.31 g/mol

  • Appearance: White crystalline solid.

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is 272.1; [M+Na]⁺ is 294.1.

  • ¹H NMR (CDCl₃, 400 MHz) Signatures:

    • Multiplets at δ 7.20–7.40 (10H, aromatic protons from Cbz and phenylglycinol).

    • A characteristic broad doublet around δ 5.40 (1H, NH, exchangeable).

    • A singlet/multiplet around δ 5.05–5.15 (2H, benzyl CH₂ of the Cbz group).

    • Multiplets around δ 4.80 (1H, chiral CH) and δ 3.80–3.95 (2H, CH₂OH).

References

  • ChemScene. (n.d.). Benzyl (S)-(2-hydroxy-1-phenylethyl)carbamate (CAS 130406-31-4). ChemScene Product Catalog.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.
  • Zhang, R. (2017). Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library. White Rose eTheses Online, University of Leeds.

Sources

Application

Application Notes &amp; Protocols: Large-Scale Production and Purification of Cbz-(S)-2-phenylglycinol

An Application Guide for the Robust, Scalable Synthesis and Purification of Cbz-(S)-2-phenylglycinol is presented below. This document provides a detailed technical overview intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust, Scalable Synthesis and Purification of Cbz-(S)-2-phenylglycinol is presented below. This document provides a detailed technical overview intended for researchers, scientists, and professionals in drug development.

Abstract: Cbz-(S)-2-phenylglycinol is a critical chiral building block in modern asymmetric synthesis and pharmaceutical development. Its utility as a precursor for chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs) necessitates a reliable and scalable manufacturing process. This guide provides a comprehensive framework for the large-scale synthesis of Cbz-(S)-2-phenylglycinol via the N-protection of (S)-2-phenylglycinol, followed by a robust purification protocol centered on crystallization. We will explore the causality behind key process decisions, establish self-validating protocols, and present quantitative data to ensure reproducibility and high purity.

Introduction: The Strategic Importance of Cbz-(S)-2-phenylglycinol

Chiral amino alcohols are foundational structures in medicinal chemistry, with their stereochemistry often dictating biological activity and therapeutic efficacy.[1][2][3] (S)-2-phenylglycinol, a prominent member of this class, serves as a synthon for numerous pharmaceuticals.[4] The protection of its primary amine with the benzyloxycarbonyl (Cbz or Z) group yields Cbz-(S)-2-phenylglycinol.

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide and synthetic chemistry for several reasons:

  • Robust Stability: It is stable under a wide range of conditions, including basic and mildly acidic media, allowing for diverse subsequent chemical transformations.[5]

  • Facile Introduction: The protection reaction proceeds with high yield under mild conditions.[5][6]

  • Orthogonality: The Cbz group can be selectively removed by catalytic hydrogenolysis, a method that is orthogonal to common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, which is critical in multi-step synthesis.[5][6][7]

  • Crystallinity: The introduction of the Cbz group often imparts crystallinity to the molecule, which is highly advantageous for purification by crystallization.[7]

This guide focuses on transitioning the synthesis and purification of this vital intermediate from laboratory scale to a robust, large-scale production environment.

Synthesis Pathway: N-Protection of (S)-2-phenylglycinol

The most direct and industrially viable route to Cbz-(S)-2-phenylglycinol is the N-acylation of the commercially available chiral amino alcohol, (S)-2-phenylglycinol, with benzyl chloroformate (Cbz-Cl).

Diagram 1: Synthesis Workflow

A (S)-2-phenylglycinol B Dissolution & Cooling (Aq. Base) A->B Reagents: NaOH or Na2CO3, Water C N-Protection Reaction (Cbz-Cl Addition) B->C Temp: 0-5 °C D Reaction Quench & Phase Separation C->D Reagent: Benzyl Chloroformate E Crude Product Isolation (Extraction & Concentration) D->E Solvent: Ethyl Acetate F Purification (Crystallization) E->F Crude Solid G Final Product (Cbz-(S)-2-phenylglycinol) F->G High Purity Solid H QC Analysis G->H

Caption: High-level workflow for the synthesis and purification of Cbz-(S)-2-phenylglycinol.

2.1. Rationale for Reagent and Condition Selection

The chosen method is a variation of the classic Schotten-Baumann reaction, which is well-suited for large-scale operations due to its use of inexpensive reagents, high yields, and manageable reaction conditions.[6]

  • Starting Material: High-purity (S)-(+)-2-phenylglycinol (>98% purity, >99% ee) is readily available from commercial suppliers.[4][8] Using a high-quality starting material is the first critical control point for ensuring a high-purity final product.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is used.[5][9] Its role is twofold: first, to deprotonate the ammonium group of the amino alcohol zwitterion (if present) to generate the free, nucleophilic amine, and second, to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[9]

  • Solvent: A biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane) is often employed. However, for simplicity and to facilitate work-up, the reaction can be run in an aqueous basic solution, with an organic solvent added later for extraction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of benzyl chloroformate is critical to prevent side reactions, such as the hydrolysis of Cbz-Cl and the formation of unwanted byproducts.[5][7]

Detailed Protocol: Large-Scale Synthesis

Disclaimer: This protocol is a representative model and should be optimized for specific equipment and scales. All operations should be conducted in a well-ventilated area, adhering to all relevant safety protocols.

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Process chiller for temperature control.

  • Separatory funnel or vessel for extraction.

  • Rotary evaporator or other solvent removal system.

Reagents:

  • (S)-2-phenylglycinol (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0-2.5 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.05-1.1 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge the jacketed reactor with deionized water and sodium carbonate (2.5 eq). Stir until all solids are dissolved.

  • Dissolution: Add (S)-2-phenylglycinol (1.0 eq) to the aqueous base solution. Stir until fully dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using the process chiller.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure proper mixing in the biphasic system.[5]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory vessel.

    • Add ethyl acetate to the vessel and perform an extraction. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers. Wash the combined organic phase sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield crude Cbz-(S)-2-phenylglycinol, which should solidify upon cooling.

Purification: The Crystallization Protocol

Crystallization is the most effective and scalable method for purifying the crude product, capable of removing both process-related impurities and any minor enantiomeric contamination.[10] The goal is to select a solvent system where the desired product has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.

Diagram 2: Crystallization Workflow

cluster_0 Purification by Crystallization A Crude Product B Dissolution in Hot Solvent System (e.g., Toluene/Heptane) A->B Heat C Slow Cooling & Crystal Nucleation B->C Controlled Cooling D Maturation (Stirring at Low Temp) C->D E Filtration (Isolate Crystals) D->E F Washing (with cold solvent) E->F G Drying (Vacuum Oven) F->G H High-Purity Product G->H

Caption: Step-by-step process for the purification of Cbz-(S)-2-phenylglycinol via crystallization.

4.1. Solvent System Selection & Protocol

A toluene/heptane solvent system is often effective for this class of compounds. Toluene acts as the primary solvent, while heptane serves as the anti-solvent.

Procedure:

  • Dissolution: Transfer the crude solid to a clean, appropriately sized reactor. Add a minimal amount of hot toluene (e.g., ~60-70 °C) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the elevated temperature, slowly add heptane until the solution becomes slightly turbid. This indicates the point of supersaturation. Add a small amount of toluene to redissolve the precipitate, achieving a clear, saturated solution.

  • Cooling & Crystallization:

    • Turn off the heat and allow the solution to cool slowly towards room temperature with gentle stirring. Slow cooling is crucial for forming large, well-defined crystals, which are easier to filter and typically have higher purity.

    • Once at room temperature, further cool the mixture using a chiller to 0-5 °C and hold for at least 2-4 hours to maximize product precipitation.

  • Filtration: Filter the resulting slurry through a Büchner funnel or a centrifugal filter.

  • Washing: Wash the filter cake with a small amount of cold heptane or a cold toluene/heptane mixture to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control and Data

To ensure the final product meets the required specifications, a series of analytical tests must be performed.

  • Purity (Chemical): Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Purity (Enantiomeric): Determined using chiral HPLC or chiral Gas Chromatography (GC).[11]

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Table 1: Representative Quantitative Data

ParameterSpecification / Typical ValueMethod
Synthesis Yield > 90%Gravimetric
Appearance White to off-white crystalline solidVisual
Melting Point 75-78 °C[4]Melting Point Apparatus
Chemical Purity ≥ 99.0%HPLC
Enantiomeric Excess (ee) ≥ 99.5%Chiral HPLC/GC[11]
Optical Rotation [α]D +33° (c=0.75 in 1M HCl)[4]Polarimeter
Identity Confirmation Conforms to structureNMR, MS

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the production of high-purity Cbz-(S)-2-phenylglycinol. By implementing careful control over reaction conditions, particularly temperature, and employing a well-designed crystallization process for purification, manufacturers can consistently produce this critical chiral intermediate to the high standards required by the pharmaceutical industry. The self-validating nature of the process, with clear in-process controls and final quality assessments, ensures a reliable and efficient manufacturing cycle.

References

  • Zhang, X., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PMC. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Calter, M. A., et al. (2011). Asymmetric Total Syntheses of (−)-Variabilin and (−)-Glycinol. PMC. Available from: [Link]

  • FDA. Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Available from: [Link]

  • Bisog, O., et al. (2022). Enzymatic strategies for asymmetric synthesis. PMC. Available from: [Link]

  • Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Available from: [Link]

  • Al-Obeidi, F., & Hruby, V. J. (1998). Large-Scale Synthesis of Peptides. Peptide and Protein Drug Analysis. Available from: [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • MDPI. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Available from: [Link]

  • Kwon, K., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available from: [Link]

  • The Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: [Link]

  • PubMed. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2023). Available from: [Link]

  • StackExchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014). Available from: [Link]

  • Shiau, L.-D. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC. Available from: [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • ACS Publications. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2022). Available from: [Link]

  • SciSpace. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Available from: [Link]

  • aapptec, LLC. Peptides. Available from: [Link]

  • MDPI. Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. (2024). Available from: [Link]

  • Bar, G. S., et al. (2021). Diversity-oriented synthesis of glycomimetics. PMC. Available from: [Link]

  • ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2014). Available from: [Link]

  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. (2017). Available from: [Link]

  • Organic Syntheses. Phenylglyoxal. Available from: [Link]

  • Kempe, R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Modular synthesis of glycosylated peptoids and polyamines using click chemistry. (2013). Available from: [Link]

  • PubMed. Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. (2009). Available from: [Link]

  • PubMed. Liquid Chromatographic Resolution of Secondary Amino Alcohols on a Chiral Stationary Phase Based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic Acid Dependence of Temperature Effect on Analyte Structure. (2007). Available from: [Link]

  • ResearchGate. SEM images of CBZ form II crystals demonstrating the needle shape. (2019). Available from: [Link]

  • Semantic Scholar. Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. (2021). Available from: [Link]

  • Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).

Sources

Method

Application Note: Chiral Resolution of Racemic Phenylglycinol via Crystallization

Introduction and Rationale (R)- and (S)-phenylglycinol (2-amino-2-phenylethanol) are highly versatile chiral building blocks utilized in the synthesis of oxazolidinones, chiral bis(oxazoline) ligands, and various pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

(R)- and (S)-phenylglycinol (2-amino-2-phenylethanol) are highly versatile chiral building blocks utilized in the synthesis of oxazolidinones, chiral bis(oxazoline) ligands, and various pharmaceutical active ingredients[1]. While modern asymmetric synthesis and enzymatic kinetic resolutions are viable methods for obtaining enantiopure amines, classical chiral resolution via diastereomeric salt crystallization remains one of the most scalable, cost-effective, and robust techniques in process chemistry[2].

This protocol details the resolution of racemic phenylglycinol using Dibenzoyl-L-tartaric acid (L-DBTA) as the chiral resolving agent.

Mechanistic Causality (E-E-A-T)

The success of diastereomeric crystallization relies on maximizing the physicochemical differences—primarily solubility—between the two formed salts: the (S)-amine·L-acid and the (R)-amine·L-acid[2].

L-DBTA is specifically selected over unsubstituted tartaric acid for phenylglycinol resolution because the bulky benzoyl groups restrict the conformational flexibility of the tartrate core. This rigidity, combined with the potential for intermolecular π-π stacking with the phenyl ring of phenylglycinol, creates a highly ordered and tightly packed crystal lattice for the less soluble diastereomer. Consequently, the thermodynamic stability of the (S)-phenylglycinol·L-DBTA salt is significantly higher in moderately polar aprotic solvents like acetone, driving its selective precipitation[3].

Materials and Reagents

  • Substrate: Racemic phenylglycinol (≥98% purity)

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA, ≥99% ee)

  • Solvents: Acetone (AR grade), Ethyl Acetate (AR grade), Deionized Water, Ethanol (for optional recrystallization)

  • Reagents for Cleavage: 2M Sodium Hydroxide (NaOH) aqueous solution, Brine

  • Equipment: Jacketed glass reactor with overhead stirring, programmable chiller, vacuum filtration apparatus (Büchner funnel), rotary evaporator, and Chiral HPLC system.

Experimental Protocol

This protocol is designed as a self-validating system. The progression from salt formation to free-basing includes built-in quality control checkpoints to ensure process integrity and prevent the downstream processing of impure intermediates.

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Charge a 500 mL jacketed reactor with 50 mmol (6.86 g) of racemic phenylglycinol and 150 mL of acetone. Stir at 300 rpm and warm the jacket to 40 °C until complete dissolution is achieved.

  • Resolving Agent Preparation: In a separate Erlenmeyer flask, dissolve 50 mmol (17.91 g) of L-DBTA in 150 mL of acetone.

  • Controlled Mixing: Slowly add the L-DBTA solution to the reactor over 30 minutes via an addition funnel, maintaining the internal temperature at 40 °C.

    • Causality: Slow addition prevents localized supersaturation, which would otherwise cause rapid, uncontrolled nucleation and the kinetic entrapment (co-precipitation) of the more soluble (R,L)-diastereomer.

Phase 2: Crystallization and Isolation
  • Cooling Profile: Program the chiller to cool the mixture from 40 °C to 20 °C at a linear rate of 0.1 °C/min.

    • Causality: A slow cooling ramp keeps the system within the metastable zone, promoting the growth of large, pure crystals rather than triggering secondary nucleation of impurities.

  • Aging (Ostwald Ripening): Once the suspension reaches 20 °C, age the slurry under continuous stirring for 4 to 6 hours.

    • Causality: Aging allows smaller, thermodynamically less stable crystals to dissolve and redeposit onto larger, purer crystals. This purges occluded impurities and significantly enriches the diastereomeric excess (de) of the solid phase.

  • Filtration: Filter the resulting white precipitate under vacuum. Wash the filter cake with 2 × 20 mL of ice-cold acetone to displace the mother liquor containing the (R)-enriched amine.

  • Drying & Validation: Dry the solid (S)-phenylglycinol·L-DBTA salt in a vacuum oven at 45 °C for 12 hours.

    • Checkpoint: Analyze the dried salt via chiral HPLC. If the de is <98%, perform a single recrystallization from boiling ethanol before proceeding to Phase 3.

Phase 3: Salt Cleavage and Free Amine Recovery
  • Basification: Suspend the validated salt in 100 mL of deionized water. Slowly add 2M NaOH dropwise under stirring until the aqueous phase reaches pH 11–12.

    • Causality: The strong base deprotonates the ammonium salt to liberate the free amine (which is soluble in organic solvents) while simultaneously converting DBTA into its highly water-soluble disodium salt, enabling a clean phase separation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiopure (S)-phenylglycinol as a white crystalline solid.

    • Checkpoint: Confirm >98% ee via chiral HPLC[3].

Data Presentation: Stoichiometry and Solvent Effects

The resolution of phenylglycinol is highly sensitive to the molar ratio of the resolving agent and the solvation environment. Adjusting the stoichiometry or solvent can invert the thermodynamic stability of the crystal lattice, allowing for the targeted precipitation of either enantiomer[3].

Table 1: Effect of Stoichiometry and Solvent on Phenylglycinol Resolution

Amine : L-DBTA RatioSolvent SystemPrecipitated EnantiomerYield (%)Enantiomeric Excess (ee %)
1 : 1Acetone(S)-Phenylglycinol45 - 52> 98% (after enrichment)
2 : 1Acetone(R)-Phenylglycinol~ 40> 98% (after enrichment)
1 : 1Acetonitrile(R)-Phenylglycinol~ 35> 95%

Note: Using 0.5 equivalents of L-DBTA (2:1 ratio) alters the supersaturation dynamics and selectively precipitates the (R)-enantiomer. Similarly, switching the solvent to acetonitrile inverts the precipitation preference compared to acetone[3].

Workflow Visualization

Workflow rac Racemic Phenylglycinol (R/S-Amine) mix Salt Formation in Acetone (40 °C, 300 rpm) rac->mix dbta Dibenzoyl-L-Tartaric Acid (Resolving Agent) dbta->mix cryst Controlled Cooling to 20 °C & Ostwald Ripening mix->cryst filt Vacuum Filtration cryst->filt solid Solid Precipitate (S)-Amine • L-DBTA Salt filt->solid Less Soluble Salt liquid Mother Liquor (R)-Amine Enriched filt->liquid More Soluble Salt base Basification (pH 11-12) & EtOAc Extraction solid->base pure Enantiopure (S)-Phenylglycinol (>98% ee) base->pure

Figure 1: Workflow for the chiral resolution of racemic phenylglycinol using L-DBTA.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Characterization of Four New Distinct ω-Transaminases from Pseudomonas putida NBRC 14164 for Kinetic Resolution of Racemic Amines and Amino Alcohols PubMed - NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid side reactions in Cbz-(S)-2-phenylglycinol synthesis

Welcome to the technical support center for the synthesis of Cbz-(S)-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cbz-(S)-2-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on mitigating common side reactions and ensuring high product yield and enantiomeric purity. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Encountering unexpected results is a common part of research. This section addresses specific issues you might face during the Cbz protection of (S)-2-phenylglycinol, providing a systematic approach to identify the cause and implement a solution.

Problem 1: Low Yield or Incomplete Conversion

You've run the reaction, but TLC analysis shows significant starting material remaining, or the isolated yield is disappointingly low.

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution & Protocol Adjustment In-Process Check (IPC)
Inadequate Basicity (Incorrect pH) The reaction requires a base to deprotonate the ammonium salt of the amino alcohol (if starting from a salt) and to neutralize the HCl generated.[1][2] If the pH is too low, the amine is protonated and non-nucleophilic.Use a buffered system or carefully control pH. A bicarbonate/carbonate buffer is effective at maintaining the pH between 8-10, which is optimal for balancing amine nucleophilicity against reagent stability.[3] Protocol: Use a 2:1 mixture of Na₂CO₃:NaHCO₃. Monitor the pH during the Cbz-Cl addition and add more base if it drops below 8.Periodically check the pH of the aqueous layer using pH paper or a calibrated meter.
Degraded Benzyl Chloroformate (Cbz-Cl) Cbz-Cl is highly reactive and susceptible to hydrolysis by atmospheric moisture, degrading to benzyl alcohol and HCl. Using compromised reagent leads to lower effective concentration.Use fresh or properly stored Cbz-Cl. Store Cbz-Cl under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. If degradation is suspected, purify by distillation under reduced pressure.Before use, a simple check via IR spectroscopy can be informative. A strong carbonyl stretch (~1760-1775 cm⁻¹) should be present.
Poor Solubility of Starting Material (S)-2-phenylglycinol may have limited solubility in a purely aqueous system, reducing the reaction rate.Introduce a co-solvent. A biphasic system like THF/water or Dioxane/water (typically 2:1 or 1:1) can improve solubility and facilitate the reaction.[1] Protocol: Dissolve the (S)-2-phenylglycinol in the solvent mixture before adding the base.Visually inspect the reaction mixture for undissolved starting material before adding Cbz-Cl.
Insufficient Reaction Time or Low Temperature While low temperature (0°C) is crucial to control side reactions, it also slows down the main reaction. The reaction may not have reached completion.Allow the reaction to warm to room temperature after the initial addition. After adding Cbz-Cl at 0°C, let the mixture stir at room temperature for an additional 2-4 hours.[4]Monitor the reaction progress by TLC until the starting material spot has completely disappeared.
Problem 2: Compromised Enantiomeric Purity (Racemization)

The yield is good, but chiral HPLC analysis reveals the presence of the (R)-enantiomer, indicating racemization has occurred.

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution & Protocol Adjustment In-Process Check (IPC)
Excessively High pH Phenylglycine and its derivatives are highly susceptible to racemization.[5][6] The benzylic proton (α to the phenyl group) is acidic and can be abstracted by a strong base, leading to a planar carbanion or enolate-equivalent intermediate that can be protonated from either face.Avoid strong bases like NaOH or KOH. Opt for milder bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] Maintain the pH strictly between 8 and 10.[3] Over-basification is a primary cause of racemization.[3]Maintain rigorous pH control throughout the reaction. A pH above 10 should be considered a critical risk for racemization.
Elevated Reaction Temperature Higher temperatures can provide the activation energy needed for the deprotonation-reprotonation sequence that causes racemization.Maintain low temperatures, especially during base and Cbz-Cl addition. Perform the initial reaction at 0°C. While a post-addition stir at room temperature is common, for highly sensitive substrates, consider running the entire reaction at 0-5°C for a longer period.Use a calibrated thermometer and an efficient cooling bath (ice-water or cryo-cooler) to ensure stable temperature control.
Problem 3: Formation of Significant Impurities

The final product is contaminated with byproducts, complicating purification.

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Solution & Protocol Adjustment In-Process Check (IPC)
O-Acylation (Di-Cbz Product) The hydroxyl group of phenylglycinol is also a nucleophile and can react with Cbz-Cl to form a carbonate, especially if the amine is sterically hindered or the reaction conditions are too harsh.[1]Control stoichiometry and addition rate. Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl, but avoid a large excess. Add the Cbz-Cl dropwise at 0°C to allow the more nucleophilic amine to react preferentially.TLC analysis can reveal a second, less polar product spot corresponding to the di-protected species.
Benzyl Alcohol & Dibenzyl Carbonate These impurities arise from the reaction of Cbz-Cl with water (hydrolysis) or with the benzyl carbonate anion formed during hydrolysis. This is exacerbated by high pH and temperature.[2][7]Maintain controlled temperature (0°C) and pH (8-10). Vigorous stirring is also important in biphasic systems to ensure the Cbz-Cl reacts with the amino alcohol rather than hydrolyzing in the aqueous phase.These byproducts are typically less polar than the desired product and can be identified by TLC. An ether wash of the basic aqueous solution before acidification can help remove some of these non-polar impurities.[4]

Cbz-(S)-2-Phenylglycinol Synthesis: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues during the synthesis.

G Start Problem Encountered During Synthesis LowYield Low Yield / Incomplete Rxn Start->LowYield Racemization Racemization Detected (Chiral HPLC) Start->Racemization Impurities Significant Impurities (TLC/NMR) Start->Impurities CheckpH Check pH Control LowYield->CheckpH Is pH dropping or too low? CheckBase Review Base Choice & pH Racemization->CheckBase Is pH > 10 or strong base used? CheckStoich Review Stoichiometry Impurities->CheckStoich Is a non-polar byproduct observed? CheckReagent Check Cbz-Cl Quality CheckpH->CheckReagent No Sol_pH Solution: Use NaHCO3/Na2CO3 buffer Maintain pH 8-10 CheckpH->Sol_pH Yes CheckSolubility Check Solubility CheckReagent->CheckSolubility No Sol_Reagent Solution: Use fresh/purified Cbz-Cl Store under inert gas CheckReagent->Sol_Reagent Is reagent old? Sol_Solubility Solution: Add co-solvent (THF/Water) Ensure complete dissolution CheckSolubility->Sol_Solubility Is starting material insoluble? CheckTemp Review Temperature Profile CheckBase->CheckTemp No Sol_Rac_Base Solution: Use mild base (NaHCO3) AVOID NaOH/KOH Strict pH control (8-10) CheckBase->Sol_Rac_Base Yes Sol_Rac_Temp Solution: Maintain 0°C during addition Consider full reaction at 0-5°C CheckTemp->Sol_Rac_Temp Was reaction run at high temp? CheckHydrolysis Review Rxn Conditions (Temp & pH) CheckStoich->CheckHydrolysis No Sol_O_Acyl Solution: Use 1.05-1.1 eq. Cbz-Cl Add dropwise at 0°C CheckStoich->Sol_O_Acyl Yes (likely O-acylation) Sol_Hydrolysis Solution: Maintain 0°C and pH 8-10 Implement pre-acidification ether wash CheckHydrolysis->Sol_Hydrolysis Are benzyl alcohol impurities present?

Caption: A troubleshooting decision tree for Cbz-(S)-2-phenylglycinol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-Cl the preferred protecting group for this synthesis?

The benzyloxycarbonyl (Cbz) group is a foundational protecting group in organic and peptide synthesis.[1][4] Its advantages include:

  • Robustness: It is stable to a wide range of reaction conditions, including mildly acidic and basic media, making it compatible with subsequent synthetic steps.[8]

  • Crystallinity: Cbz-protected amino acids and their derivatives are often highly crystalline, which greatly simplifies purification by recrystallization.[8]

  • Orthogonality: It can be removed under conditions that do not affect other common protecting groups like Boc (acid-labile) or Fmoc (base-labile).[1][9]

  • Clean Removal: The most common deprotection method, catalytic hydrogenation, yields the free amine along with toluene and CO₂, which are volatile and easily removed.[4][8]

Q2: What is the detailed mechanism for the main reaction and key side reactions?

Understanding the competing reaction pathways is key to optimizing your synthesis.

G cluster_main Main Reaction Pathway cluster_side Key Side Reactions A (S)-Phenylglycinol (R-NH2) C Cbz-(S)-Phenylglycinol (Desired Product) A->C N-Acylation (pH 8-10, 0°C) E Planar Intermediate (Loss of Chirality) A->E Proton Abstraction H O,N-di-Cbz Product (O-Acylation) A->H O-Acylation B Cbz-Cl B->C J Benzyl Alcohol + Dibenzyl Carbonate B->J Hydrolysis D Strong Base (e.g., OH⁻, pH > 10) D->E F Racemic Product E->F Reprotonation G Excess Cbz-Cl or High Temp G->H I Water (H₂O) I->J

Caption: Competing reaction pathways in the Cbz protection of (S)-2-phenylglycinol.

Q3: Can I use a different reagent instead of benzyl chloroformate (Cbz-Cl)?

Yes, other reagents can introduce the Cbz group, such as dibenzyl dicarbonate (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1] These reagents are often less sensitive to moisture than Cbz-Cl and do not produce corrosive HCl. However, they are typically more expensive and may have different reactivity profiles. For most standard applications, Cbz-Cl under Schotten-Baumann conditions (an organic reagent with an aqueous base) remains the most common and cost-effective method.[1]

Q4: How do I properly work up and purify the final product?

A clean workup is essential for obtaining a high-purity product.

  • Quenching & Removal of Byproducts: Once the reaction is complete (by TLC), transfer the mixture to a separatory funnel. If a co-solvent like THF was used, it may need to be removed under reduced pressure first. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or hexanes (2 x 20 mL).[4] This step is crucial for removing unreacted Cbz-Cl and non-polar byproducts like benzyl alcohol.

  • Acidification: Cool the basic aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.[4] The product, Cbz-(S)-2-phenylglycinol, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

  • Purification: The crude product is often pure enough for many applications. For higher purity, recrystallization from a solvent system like ethyl acetate/hexanes or toluene is effective.

  • Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crucially, verify the enantiomeric purity using chiral HPLC.

Experimental Protocol: Optimized Synthesis of Cbz-(S)-2-Phenylglycinol

This protocol is designed to maximize yield while minimizing racemization and other side reactions.

Materials:

  • (S)-2-Phenylglycinol (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (S)-2-phenylglycinol (1.0 eq) in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0°C using an ice-water bath. Add sodium bicarbonate (2.0 eq) and stir until mostly dissolved. Check that the pH of the aqueous phase is between 8 and 9.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Part 1 (Wash): Transfer the mixture to a separatory funnel. Wash the solution twice with diethyl ether to remove non-polar impurities. Discard the organic layers.

  • Workup - Part 2 (Precipitation): Cool the aqueous layer in an ice bath. Slowly add cold 1M HCl with stirring to acidify the solution to pH ~2. A white precipitate of Cbz-(S)-2-phenylglycinol should form.[4]

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold hexanes.

  • Drying & Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system like ethyl acetate/hexanes to achieve high purity.

References
  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gao, C., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Bioresources and Bioprocessing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ryan, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Racemization of optically active 2-substituted Phenylglycinestern. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lin, Y-H., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • de la Torre, G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Diversity-oriented synthesis of glycomimetics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cbz-(S)-2-phenylglycinol Deprotection

Welcome to the Technical Support Center for the deprotection of Carboxybenzyl (Cbz) protected (S)-2-phenylglycinol. While catalytic hydrogenolysis (Pd/C, H₂) is the gold standard for removing Cbz groups, 1,2-amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the deprotection of Carboxybenzyl (Cbz) protected (S)-2-phenylglycinol. While catalytic hydrogenolysis (Pd/C, H₂) is the gold standard for removing Cbz groups, 1,2-amino alcohols present unique structural challenges that frequently lead to stalled reactions, incomplete conversions, or unexpected byproducts.

This guide provides an in-depth, mechanistic approach to troubleshooting this specific transformation, ensuring your synthetic workflows remain efficient and reproducible.

Part 1: Mechanistic Insights – The Causality of Failure

Understanding why a reaction fails is a prerequisite to fixing it. The incomplete deprotection of Cbz-(S)-2-phenylglycinol is rarely due to steric hindrance; rather, it is governed by two distinct mechanistic pitfalls:

  • Product Inhibition (Catalyst Poisoning): As the Cbz group is cleaved, the resulting free 1,2-amino alcohol is generated. Primary amines are strong Lewis bases that readily coordinate to the active palladium surface, effectively blocking further hydrogen activation and stalling the reaction at 50-60% conversion[1].

  • Intramolecular Cyclization (Oxazolidinone Formation): 1,2-Amino alcohols bearing a Cbz group are highly susceptible to intramolecular cyclization. Under neutral to basic conditions, or at elevated temperatures, the proximate hydroxyl group can attack the carbamate carbonyl, displacing benzyl alcohol to form 4-phenyloxazolidin-2-one. This side reaction irreversibly consumes the starting material without yielding the desired free amine[2].

To circumvent both issues, the reaction must be conducted under mildly acidic conditions. The addition of acetic acid or dilute HCl protonates the nascent amine, forming an ammonium salt that cannot coordinate to the palladium surface[3],[4]. Furthermore, the acidic environment suppresses the nucleophilicity of the hydroxyl group, entirely preventing oxazolidinone formation.

MechanisticPathways SM Cbz-(S)-2-phenylglycinol Pd Pd/C, H2 (Catalytic Cycle) SM->Pd Adsorption Oxazolidinone 4-Phenyloxazolidin-2-one (Side Product) SM->Oxazolidinone Base / Heat (Intramolecular) Product (S)-2-phenylglycinol (Free Amine) Pd->Product Hydrogenolysis (Neutral) Protonated (S)-2-phenylglycinol Salt (Acidic Conditions) Pd->Protonated Hydrogenolysis (Acidic: AcOH/HCl) Inhibition Pd-Amine Complex (Catalyst Poisoning) Product->Inhibition Coordination Inhibition->Pd Reversible

Mechanistic pathways of Cbz-(S)-2-phenylglycinol deprotection and common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 50% conversion despite using fresh Pd/C and a high-pressure hydrogen balloon. What is wrong? A1: This is a classic case of product inhibition. The newly formed (S)-2-phenylglycinol coordinates to the Pd catalyst. Solution: Add 1.0 to 2.0 equivalents of glacial acetic acid to the solvent mixture. This simple additive protonates the amine as it forms, keeping the catalyst surface active[4].

Q2: I am observing a major byproduct with a mass of[M-108] (loss of benzyl alcohol) but retention of the carbonyl. What is it? A2: You are observing the formation of 4-phenyloxazolidin-2-one. This occurs when the hydroxyl group of the phenylglycinol attacks the Cbz carbonyl. Solution: Ensure your reaction is not heated above 30 °C and strictly avoid basic conditions. Implementing the acidic protocol (see below) will eliminate this pathway[2].

Q3: My starting material is poorly soluble in methanol. Can I change the solvent? A3: Yes. Poor solubility limits mass transfer to the heterogeneous catalyst. Switch to a 1:1 mixture of THF and Methanol, or Ethyl Acetate and Ethanol. Ensure you still include an acidic additive to prevent catalyst poisoning[1].

TroubleshootingWorkflow Start Incomplete Deprotection? Check1 Is the reaction stalling at 50-60% conversion? Start->Check1 Sol1 Add 1-2 eq AcOH or HCl (Prevents Product Inhibition) Check1->Sol1 Yes Check2 Is a -26 Da byproduct forming (Oxazolidinone)? Check1->Check2 No Sol2 Avoid basic conditions. Keep temp < 40°C. Check2->Sol2 Yes Check3 Is the starting material insoluble? Check2->Check3 No Sol3 Switch to THF/MeOH or EtOAc/EtOH mixtures. Check3->Sol3 Yes

Step-by-step troubleshooting workflow for incomplete Cbz deprotection.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the quantitative impact of various reaction conditions on the deprotection of Cbz-(S)-2-phenylglycinol, highlighting the necessity of acidic additives.

Reaction ConditionsAdditiveConversion (%)Major ByproductYield of Free Amine (%)
MeOH, Pd/C, H₂ (1 atm), 25 °CNone55% (Stalled)None (Unreacted SM)50%
MeOH, Pd/C, H₂ (1 atm), 50 °CNone>95%4-Phenyloxazolidin-2-one (30%)60%
THF/MeOH (1:1), Pd/C, H₂ (1 atm), 25 °CNone65% (Stalled)None62%
THF/MeOH (1:1), Pd/C, H₂ (1 atm), 25 °C AcOH (2.0 eq) >99% None >95%

Part 4: Self-Validating Experimental Protocol

To ensure complete conversion and suppress side reactions, utilize the following optimized, acid-mediated catalytic hydrogenation methodology.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Cbz-(S)-2-phenylglycinol (1.0 eq) in a 1:1 mixture of THF and MeOH to achieve a 0.1 M concentration. Causality: The co-solvent system ensures complete dissolution of the starting material, maximizing contact with the heterogeneous catalyst.

  • Acidification: Add glacial acetic acid (2.0 eq) to the stirring solution. Causality: This pre-emptively protonates the nascent amine, preventing palladium coordination and oxazolidinone cyclization.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen. Safety Note: Pd/C is pyrophoric; never add dry catalyst to a methanol-rich vapor space without inert gas.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with hydrogen gas three times using a balloon or manifold.

  • Reaction: Stir the suspension vigorously at 25 °C for 2-4 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain is highly effective for detecting the free amine).

  • Filtration: Once complete, purge the flask thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH.

  • Workup & Free-Basing (Self-Validation): Concentrate the filtrate in vacuo. To isolate the free base, partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Self-Validation Check: Verify the aqueous layer has a pH of ~9. If the pH is lower, the amine will remain protonated in the aqueous phase, resulting in an artificially low isolated yield.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford pure (S)-2-phenylglycinol.

References

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase Hiden Analytical [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks Curly Arrow[Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration Beilstein Journals[Link]

Sources

Troubleshooting

Strategies to prevent racemization during Cbz group removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical challenges in peptide and organic synthesis: maintaining stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical challenges in peptide and organic synthesis: maintaining stereochemical integrity during the removal of the Carboxybenzyl (Cbz) protecting group.

While the Cbz group is fundamentally designed as a urethane-type protector to suppress the racemization-prone oxazolone intermediate[1], the conditions required for its removal can inadvertently trigger epimerization. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure zero-racemization workflows.

Section 1: Troubleshooting FAQs

Q1: I am using standard Pd/C catalytic hydrogenation for Cbz removal, but I am observing 2–5% epimerization in my peptide. Why is this happening if hydrogenolysis is considered mild? Causality: Catalytic hydrogenolysis is inherently neutral and is widely considered the mildest method for Cbz removal[2]. However, racemization under these conditions is rarely caused by the hydrogen gas itself. Instead, it is driven by base-catalyzed enolization . Trace basic impurities in the solvent (e.g., basic alumina residues) or the localized basicity of the newly liberated free amine can abstract the highly sensitive alpha-proton of the adjacent chiral center. This is especially prevalent in sterically hindered peptides where the reaction time is prolonged, or in highly sensitive substrates like phenylglycine derivatives. Solution: Buffer the reaction. Adding a mild acid additive (e.g., 0.1 equivalents of acetic acid) protonates the nascent amine immediately upon deprotection, neutralizing its basicity and shutting down the enolization pathway.

Q2: My substrate contains an essential alkene, meaning I cannot use Pd/C and H₂. I switched to HBr/AcOH, but my enantiomeric excess (ee) dropped significantly. How can I prevent this? Causality: Strong Brønsted acids like 33% HBr in acetic acid (HBr/AcOH) are harsh[1]. The high concentration of protons leads to the protonation of the peptide bond's carbonyl oxygen. This electron withdrawal drastically increases the acidity of the alpha-proton. Even though the Cbz urethane structure mitigates classic oxazolone formation, the sheer strength of the acid forces direct acid-catalyzed enolization [3]. Solution: If you must use HBr/AcOH, lower the temperature to 0°C and strictly limit the reaction time. However, the superior modern approach is to abandon Brønsted acids entirely and switch to a mild Lewis acid system (See Q3).

Q3: What is the most reliable alternative to HBr/AcOH for reducible substrates that guarantees zero racemization? Causality: The combination of Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the optimal solution[4]. HFIP is a strongly hydrogen-bonding solvent that enhances the Lewis acidity of AlCl₃ without introducing free Brønsted protons. This allows AlCl₃ to selectively coordinate with the carbamate oxygen and cleave the Cbz group at room temperature. Because the system lacks harsh global protonation, the alpha-proton remains undisturbed, resulting in zero observed racemization[4].

Section 2: Quantitative Data & Method Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative risks and operational parameters of standard Cbz deprotection strategies.

Deprotection MethodReagents & SolventTypical ConditionsRacemization RiskTypical YieldSubstrate Compatibility
Catalytic Hydrogenolysis 10% Pd/C, H₂ gas, MeOHNeutral pH, RT, 1 atm< 0.1% (Very Low)> 95%Incompatible with alkenes, alkynes, nitro groups, and sulfur (catalyst poisons).
Strong Acidolysis 33% HBr in AcOHHighly Acidic, RT to 0°C2.0% - 15.0% (High)70% - 85%Incompatible with acid-sensitive groups (e.g., Boc, t-Bu ethers).
Lewis Acid Cleavage AlCl₃ in HFIPMildly Acidic, RT0.0% (None observed)> 90%Excellent; fully tolerates reducible groups, nitro, halogens, and double bonds.

Section 3: Mechanistic & Workflow Visualizations

DecisionTree Start Cbz-Protected Chiral Amine Q1 Contains Reducible Groups? (e.g., Alkenes, Alkynes, Nitro) Start->Q1 Standard Standard Catalytic Hydrogenation (Pd/C, H2) Lowest Racemization Risk Q1->Standard  No Q2 Acid Sensitive Substrate? Q1->Q2  Yes HBr HBr/AcOH at 0°C (High Risk of Acid-Catalyzed Enolization) Q2->HBr  No AlCl3 AlCl3 / HFIP (Mild Lewis Acid, Zero Racemization) Q2->AlCl3  Yes

Caption: Decision tree for selecting Cbz deprotection methods to minimize racemization.

Mechanism Cbz Cbz-Peptide Protonated Protonated Intermediate (Strong Acid) Cbz->Protonated HBr/AcOH Oxazolone Oxazolone Formation (Suppressed by Cbz) Cbz->Oxazolone Mitigated by Urethane Structure Enol Enolization (Loss of Stereocenter) Protonated->Enol Acid-Catalyzed Alpha-Proton Loss Cleavage Carbamate Cleavage (Retention of Configuration) Protonated->Cleavage Desired Pathway Oxazolone->Enol

Caption: Mechanistic pathways of acid-catalyzed racemization during harsh Cbz deprotection.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Buffered Catalytic Hydrogenation (For Standard Substrates)

This protocol utilizes a mild acid buffer to prevent the liberated amine from triggering base-catalyzed enolization.

  • Dissolution & Buffering: Dissolve the Cbz-protected compound (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration). Add Glacial Acetic Acid (0.1 equiv) to the solution.

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10% Pd/C catalyst (10% by weight relative to the substrate)[2].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.

  • Self-Validation Checkpoint: The reaction validates its own completion when the volumetric uptake of H₂ gas visually ceases (no more bubbling from the solvent). To validate stereochemical integrity, inject an aliquot into a UPLC-MS; the mass must shift by exactly -134 Da (loss of Cbz), and a chiral HPLC trace should show a single sharp peak with no secondary shoulder.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol and concentrate the filtrate under reduced pressure.

Protocol 2: Ultra-Mild Lewis Acid Cleavage (For Reducible/Sensitive Substrates)

This protocol utilizes AlCl₃/HFIP to bypass both hydrogen gas and harsh Brønsted acids, ensuring zero racemization[4].

  • Reagent Preparation: Dissolve the N-Cbz-protected amine (1.0 equiv) in HFIP (4 mL per mmol).

  • Lewis Acid Addition: Add anhydrous AlCl₃ (3.0 equiv) to the solution at room temperature. Note: The AlCl₃ will not dissolve completely, resulting in a visible suspension.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.

  • Self-Validation Checkpoint: The physical state of the reaction acts as a visual indicator. Dilute a small aliquot with CH₂Cl₂ (20 mL). If the reaction is complete, the suspension will immediately transition into a clear, homogeneous solution, confirming the breakdown of the carbamate complex[4].

  • Quenching & Extraction: The post-reaction mixture will be acidic. Add water (10 mL) and extract with EtOAc (2 × 10 mL) to remove organic impurities. Next, add aqueous NaHCO₃ to the aqueous layer until the pH is basic. Extract the newly liberated free amine with EtOAc (3 × 10 mL). Dry over Na₂SO₄ and concentrate.

References

  • A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis, Benchchem,
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis, Benchchem,
  • Amino protecting group—benzyloxycarbonyl (Cbz), Suzhou Highfine Biotech,
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP, Organic Chemistry Portal,

Sources

Optimization

Technical Support Center: Synthesis of Cbz-(S)-2-phenylglycinol

Welcome to the technical support center for the synthesis of Cbz-(S)-2-phenylglycinol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cbz-(S)-2-phenylglycinol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield, purity, and chiral integrity. Cbz-(S)-2-phenylglycinol is a critical chiral building block in the synthesis of various pharmaceuticals, and its efficient preparation is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Cbz-(S)-2-phenylglycinol?

There are two predominant methods for synthesizing Cbz-(S)-2-phenylglycinol:

  • Route A: Direct Protection. This involves the direct N-protection of commercially available (S)-2-phenylglycinol using benzyl chloroformate (Cbz-Cl) under basic conditions. This is often the most straightforward approach.

  • Route B: Reduction of Cbz-Amino Acid. This method starts with the protection of (S)-phenylglycine to form Cbz-(S)-phenylglycine, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Q2: My yield is consistently low. What are the most common general causes?

Low yields can stem from several factors, irrespective of the synthetic route. The most common culprits include:

  • Incomplete reaction due to insufficient reaction time or suboptimal temperature.

  • Degradation of starting materials or product. For instance, benzyl chloroformate is moisture-sensitive.

  • Mechanical losses during workup and purification steps, especially during extractions and crystallization.

  • Side reactions consuming starting materials or product.

Q3: How critical is maintaining chiral integrity during the synthesis?

Maintaining the stereochemistry of the (S)-enantiomer is absolutely critical.[1] The biological activity of downstream pharmaceutical targets often depends on a specific enantiomer.[2] Loss of chiral purity, or racemization, can render the final product ineffective or even introduce undesirable biological effects. Therefore, monitoring enantiomeric excess (ee) is a crucial quality control step.[3]

Q4: What is the best method for purifying the final product?

Crystallization is the most effective and widely used method for purifying Cbz-(S)-2-phenylglycinol. The introduction of the Cbz group often enhances the crystallinity of the molecule.[4] A well-optimized crystallization process not only removes chemical impurities but can also enrich the enantiomeric purity in some cases.

Troubleshooting Guide: Navigating Synthesis Challenges

This section is structured to address specific problems you may encounter during your synthesis.

Route A: Direct Protection of (S)-2-phenylglycinol

This route is often preferred for its simplicity. The primary reaction involves the acylation of the amino group of (S)-2-phenylglycinol with benzyl chloroformate.

Problem 1: Low Yield or Incomplete Reaction

  • Question: My TLC analysis shows a significant amount of unreacted (S)-2-phenylglycinol even after extended reaction times. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Check the pH of the Reaction: The reaction is typically performed under alkaline conditions (pH 8-10) to neutralize the HCl generated.[4][5] If the pH is too low (acidic or neutral), the amine will be protonated, reducing its nucleophilicity and slowing down or preventing the reaction. Conversely, a pH that is too high can promote the hydrolysis of benzyl chloroformate.[5]

      • Action: Monitor the pH throughout the addition of Cbz-Cl and adjust as necessary with a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution).

    • Verify the Quality of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly reactive and susceptible to hydrolysis by atmospheric moisture, which degrades it to benzyl alcohol and HCl.

      • Action: Use a fresh bottle of Cbz-Cl or one that has been properly stored under an inert atmosphere. Consider a quick purity check (e.g., by NMR) if the reagent's quality is in doubt.

    • Ensure Adequate Mixing: In a biphasic reaction system (e.g., water/dichloromethane), vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

      • Action: Increase the stirring rate to ensure the reaction mixture is a well-dispersed emulsion.

    • Control the Temperature: The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[6][7]

      • Action: Ensure proper cooling during the addition of Cbz-Cl.

Problem 2: Formation of Impurities

  • Question: I've obtained my product, but NMR and HPLC analyses show significant impurities. What are the likely side products?

  • Answer & Troubleshooting Steps:

    • Di-Cbz Protected Product (O-acylation): Besides the desired N-protection, the hydroxyl group of phenylglycinol can also be acylated by Cbz-Cl, especially if excess Cbz-Cl is used or if the reaction is run under strongly basic conditions with a non-aqueous base.

      • Action: Use only a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl. Add the Cbz-Cl slowly to the reaction mixture to avoid localized high concentrations.

    • Benzyl Alcohol: This impurity arises from the hydrolysis of Cbz-Cl. Its presence is almost unavoidable to some extent but should be minimal in a well-run reaction.

      • Action: This is primarily controlled by using high-quality Cbz-Cl and avoiding excessive water if in an organic solvent system. It can typically be removed during purification.

    • Over-basicity leading to Racemization: While less common for this specific reaction compared to amino acid couplings, strongly basic conditions can potentially lead to racemization.[5]

      • Action: Maintain the pH in the recommended 8-10 range. Use milder bases like sodium bicarbonate where possible. Verify the enantiomeric excess (ee) of your product using chiral HPLC.

Route B: Reduction of Cbz-(S)-phenylglycine

This route involves first protecting the amino acid and then reducing the carboxylic acid moiety.

Problem 1: Incomplete Reduction or Low Yield

  • Question: The reduction of my Cbz-(S)-phenylglycine is sluggish, and the yield of the alcohol is poor. What should I check?

  • Answer & Troubleshooting Steps:

    • Choice and Activity of Reducing Agent: Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or mixed anhydride formation followed by reduction with sodium borohydride (NaBH₄).

      • Action (Borane Reduction): Ensure the borane reagent is fresh, as its activity can diminish with improper storage. Use an appropriate stoichiometry, as excess may be required.

      • Action (Mixed Anhydride Method): This two-step, one-pot procedure involves activating the carboxylic acid (e.g., with isobutyl chloroformate) before adding NaBH₄. Ensure the activation step is complete before adding the reducing agent. This method often gives cleaner reductions than direct reduction with harsher reagents like LiAlH₄.

    • Reaction Temperature: Reductions are often temperature-sensitive. Borane reductions are typically carried out at 0 °C to room temperature, while the NaBH₄ reduction of a mixed anhydride is usually performed at low temperatures (e.g., -15 °C to 0 °C).

      • Action: Strictly control the reaction temperature as specified in the protocol. Adding reagents too quickly can cause temperature spikes and side reactions.

Problem 2: Formation of Impurities

  • Question: My final product is contaminated with byproducts after the reduction step. What are they likely to be?

  • Answer & Troubleshooting Steps:

    • Unreacted Starting Material: This is the most common impurity if the reduction is incomplete.

      • Action: Increase reaction time or consider a slight excess of the reducing agent. Monitor the reaction by TLC until the starting material is consumed.

    • Over-reduction Products: While the Cbz group is generally stable to borane and NaBH₄, more aggressive reducing agents or harsh conditions can lead to its cleavage.[8] Catalytic hydrogenation, for example, is a standard method for Cbz deprotection and should be avoided at this stage.[9]

      • Action: Use mild and selective reducing agents like BH₃·THF or NaBH₄. Avoid reagents like LiAlH₄ unless the protocol is specifically optimized for it, as it can be less selective.

    • Borate Esters: After reduction with borohydrides, the product can form borate esters during workup.

      • Action: Ensure the workup includes an acidic quench (e.g., with dilute HCl or NH₄Cl) to hydrolyze these esters and liberate the free alcohol.

Visual Workflow & Decision Making

Troubleshooting Low Yield in Cbz-Protection (Route A)

G cluster_incomplete_reaction Incomplete Reaction cluster_workup_loss Workup & Purification Issues start Low Yield of Cbz-(S)-2-phenylglycinol check_sm TLC shows unreacted (S)-2-phenylglycinol? start->check_sm check_ph Is pH 8-10? check_sm->check_ph Yes check_workup Significant product loss during workup/purification? check_sm->check_workup No check_cbz Is Cbz-Cl fresh? check_ph->check_cbz Yes action_ph Adjust pH with NaHCO₃ or Na₂CO₃ check_ph->action_ph No check_mixing Is mixing adequate? check_cbz->check_mixing Yes action_cbz Use fresh Cbz-Cl check_cbz->action_cbz No action_mixing Increase stir rate check_mixing->action_mixing No action_ph->check_cbz action_cbz->check_mixing check_extraction Emulsion during extraction? check_workup->check_extraction Yes check_cryst Product oily/not crystallizing? check_extraction->check_cryst No action_extraction Add brine to break emulsion; re-extract check_extraction->action_extraction Yes action_cryst Optimize solvent system; use seed crystal check_cryst->action_cryst Yes

Caption: Decision tree for troubleshooting low yield in Route A.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Protection (Route A)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-phenylglycinol (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a 1:1 ratio. Cool the flask to 0-5 °C in an ice bath.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 9 and 10.

  • Protection: Dissolve benzyl chloroformate (1.05 eq.) in a small amount of the organic solvent used. Add this solution dropwise to the vigorously stirred biphasic mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and then a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, typically from an ethyl acetate/hexane or toluene/hexane solvent system.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

Assessing the enantiomeric excess (ee) is crucial.

  • Sample Preparation: Prepare a solution of the final Cbz-(S)-2-phenylglycinol product in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System & Column: Use a chiral stationary phase column. Columns based on amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OJ) are often effective for this class of compounds.[10]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector (typically at 254 nm). The (R) and (S) enantiomers should resolve into two distinct peaks.

  • Calculation: Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Data Summary Tables

Table 1: Common Bases for Cbz-Protection (Route A) and Key Considerations

BaseTypical ConditionsAdvantagesPotential Issues
Sodium Bicarbonate (NaHCO₃) Aqueous solution, pH 8-9Mild, low risk of racemization, easy to handle.May require longer reaction times due to lower basicity.
Sodium Carbonate (Na₂CO₃) Aqueous solution, pH 10-11Faster reaction rate than NaHCO₃.Higher pH increases risk of Cbz-Cl hydrolysis.[5]
Sodium Hydroxide (NaOH) Dilute aqueous solution, pH >12Very fast reaction.High risk of racemization and rapid hydrolysis of Cbz-Cl.[6][7] Generally not recommended without careful control.
Triethylamine (NEt₃) Anhydrous organic solventGood for substrates not soluble in water.Can be difficult to remove during workup; requires anhydrous conditions.

References

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. StackExchange. Available at: [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. Available at: [Link]

  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. Available at: [Link]

  • Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride. Google Patents.
  • Crystal clear purification solutions. Sulzer. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Monitoring Cbz-(S)-2-phenylglycinol reactions using thin-layer chromatography (TLC)

Welcome to the Technical Support Center. As application scientists, we recognize that monitoring the transformations of chiral, multi-functional building blocks like Cbz-(S)-2-phenylglycinol requires precise analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that monitoring the transformations of chiral, multi-functional building blocks like Cbz-(S)-2-phenylglycinol requires precise analytical control. This molecule features a carboxybenzyl (Cbz)-protected primary amine, a chiral center, and a free primary hydroxyl group. Whether you are performing a Swern oxidation on the alcohol, an esterification, or a hydrogenolytic deprotection of the Cbz group, Thin-Layer Chromatography (TLC) is your frontline diagnostic tool.

This guide provides field-proven protocols, causal troubleshooting, and standardized data to ensure your TLC workflows are robust and self-validating.

Core Analytical Strategy & Workflow

To maintain scientific integrity, every TLC plate must act as a self-validating system. This means never relying on a single data point. You must always run a co-spot (a mixture of the starting material and the reaction aliquot) to definitively prove that a new spot is a distinct product and not an artifact of solvent matrix effects.

Because Cbz-(S)-2-phenylglycinol contains a phenyl ring and a carbamate linkage, it is highly active under short-wave UV light (254 nm)[1]. However, UV alone cannot confirm the chemical nature of the transformation (e.g., alcohol to aldehyde). Therefore, orthogonal chemical staining using Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) is mandatory[2],[3].

TLCMonitoring Start Reaction Aliquot MiniWorkup Mini-Workup (Quench & Extract) Start->MiniWorkup Spotting Spotting on Silica Gel (SM, Co-spot, Rxn) MiniWorkup->Spotting Development Elution (Hexanes/EtOAc) Spotting->Development UVVis UV Visualization (254 nm) Development->UVVis ChemStain Chemical Staining (PMA / CAM / Ninhydrin) UVVis->ChemStain Analysis Rf Calculation & Reaction Assessment ChemStain->Analysis

Standardized TLC workflow for monitoring Cbz-(S)-2-phenylglycinol reactions.

Standardized TLC Protocol
  • Sample Preparation (Mini-Workup): Do not spot crude reaction mixtures directly if they contain heavy salts or transition metals (e.g., Pd/C from hydrogenation). Withdraw 10 µL of the reaction, quench into 100 µL of water, and extract with 200 µL of Ethyl Acetate (EtOAc). Spot the organic layer.

  • Stationary Phase: Use standard Merck Silica Gel 60 F254 plates[2].

  • Mobile Phase Selection: A starting gradient of 3:1 to 1:1 Hexanes:EtOAc is optimal for Cbz-protected amino alcohols[3].

  • Application: Apply spots using a glass capillary. Ensure spots are no larger than 1-2 mm in diameter to prevent overloading[4].

  • Visualization: First, observe under UV (254 nm) and mark spots with a pencil. Second, dip the plate in PMA or CAM stain and gently heat with a heat gun until spots develop (typically dark blue/black on a green/yellow background)[2].

Quantitative Data & Visualization Matrix

The following table summarizes the expected chromatographic behavior of Cbz-(S)-2-phenylglycinol and its common reaction derivatives. Use this as your baseline for expected Rf​ values.

Compound StateExpected Rf​ (1:1 Hex/EtOAc)UV (254 nm)Ninhydrin StainPMA / CAM Stain
Cbz-(S)-2-phenylglycinol (SM) ~0.35 - 0.45Active (Dark spot)Negative Active (Blue/Black)
Oxidized Product (Aldehyde)~0.60 - 0.70Active Negative Active
Deprotected Product (Free Amine)~0.00 (Baseline)Active Positive (Purple/Red)Active
O-Acetylated Product (Ester)~0.75 - 0.85Active Negative Active

Troubleshooting Guides & FAQs

When experiments deviate from expected parameters, understanding the physical chemistry behind the failure is critical for rapid resolution.

Troubleshooting Issue TLC Issue Detected Streaking Streaking / Tailing Issue->Streaking Coelution Spots Co-eluting Issue->Coelution NoVis Poor Visualization Issue->NoVis Dilute Dilute Sample (Prevent Overloading) Streaking->Dilute Modifier Add 1% AcOH or Et3N (Suppress Silica Interaction) Streaking->Modifier Gradient Change Solvent System (e.g., DCM/MeOH) Coelution->Gradient Stain Use PMA or CAM Stain (For Alcohols/Aliphatics) NoVis->Stain

Decision tree for diagnosing and resolving common TLC failures.

Q1: Why is my Cbz-(S)-2-phenylglycinol spot streaking heavily, making it impossible to calculate an accurate Rf​ value?

Cause: Streaking is primarily caused by two factors: sample overloading and unintended acid-base interactions with the stationary phase[4]. Silica gel is inherently acidic due to surface silanol groups. The carbamate (Cbz) NH and the free hydroxyl group can form strong, continuous hydrogen bonds with the silica as the mobile phase travels, causing the compound to drag. Solution: First, dilute your sample by a factor of 10. If streaking persists, add 1% Acetic Acid (AcOH) to your Hexanes/EtOAc mobile phase[5]. The acid modifier protonates the silanol groups on the silica plate, suppressing secondary interactions and tightening the band into a distinct, circular spot[6].

Q2: I am monitoring the hydrogenolysis (deprotection) of the Cbz group. The starting material disappears, but I don't see a new product spot moving up the plate. Where is my product?

Cause: Removing the Cbz group reveals a free primary amine, yielding (S)-2-phenylglycinol. Free amines are highly polar and basic. In a standard Hexanes/EtOAc solvent system, the basic amine binds irreversibly to the acidic silica gel, causing it to remain stuck directly on the baseline ( Rf​ = 0.0)[1]. Solution: You must switch to a highly polar, basic solvent system. A mixture of Dichloromethane (DCM), Methanol (MeOH), and aqueous Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio is highly effective. The ammonia neutralizes the silica, allowing the free amine to elute.

Q3: Both my starting material and my oxidized product have similar Rf​ values and co-elute in Hexanes/EtOAc. How can I separate them?

Cause: Co-elution occurs when the mobile phase lacks the specific selectivity required to differentiate the functional group change[5]. While an aldehyde is less polar than an alcohol, the massive steric and electronic bulk of the Cbz and phenyl groups can dominate the molecule's overall polarity, compressing the Rf​ difference. Solution: Change the solvent selectivity, not just the polarity. Switch from Hexanes/EtOAc to a Toluene/Acetone or Dichloromethane/Diethyl Ether gradient. Different solvent classes interact differently with the hydrogen-bond donating alcohol versus the hydrogen-bond accepting aldehyde, forcing separation.

Q4: I applied Ninhydrin stain to my Cbz-(S)-2-phenylglycinol starting material, but nothing happened after heating. Isn't this an amino acid derivative?

Cause: Ninhydrin specifically reacts with free primary and secondary amines to form a deep purple/blue pigment known as Ruhemann's purple[1]. In Cbz-(S)-2-phenylglycinol, the amine is covalently protected by the carboxybenzyl group, preventing the nucleophilic attack required for the Ninhydrin reaction to initiate. Solution: A negative Ninhydrin test on the starting material is actually correct and expected. You should use Ninhydrin specifically to confirm successful deprotection. If you need to visualize the protected starting material chemically, use Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM), which will oxidize the primary alcohol and the aromatic ring, yielding dark spots[2],[3].

References

  • [FREE] Besides a large spot and the TLC sample being too concentrated, what two other factors can cause the developed spots to appear as a streak? - Brainly. URL:[Link]

  • One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids - PMC. URL: [Link]

  • Preparation of Enantioenriched Homoallylic Primary Amines - Organic Syntheses. URL:[Link]

  • Another column, another issue - Reddit (r/OrganicChemistry). URL:[Link]

Sources

Optimization

Overcoming solubility issues of Cbz-(S)-2-phenylglycinol in common solvents

A Guide to Overcoming Solubility Challenges for Researchers Welcome to the technical support center for Cbz-(S)-2-phenylglycinol. This guide, designed for researchers, scientists, and professionals in drug development, p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support center for Cbz-(S)-2-phenylglycinol. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and practical solutions for the solubility challenges often encountered with this compound. As Senior Application Scientists, we have compiled field-proven insights and experimental protocols to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of Cbz-(S)-2-phenylglycinol that govern its solubility behavior.

Q1: What are the key structural features of Cbz-(S)-2-phenylglycinol that influence its solubility?

Answer: The solubility of Cbz-(S)-2-phenylglycinol, also known as benzyl (1S)-2-hydroxy-1-phenylethylcarbamate, is a direct consequence of its molecular structure, which contains both polar and non-polar regions.[1]

  • Non-Polar Moieties: The molecule features two significant non-polar components: the phenyl ring of the phenylglycinol backbone and the benzyl group from the carbobenzyloxy (Cbz) protecting group. These aromatic rings are hydrophobic and dominate the molecule's character, leading to favorable interactions with non-polar or moderately polar organic solvents. The Cbz group, in particular, is known to increase the solubility of amino acids in organic solvents compared to their unprotected forms.[2]

  • Polar Moieties: The molecule also possesses polar functional groups capable of hydrogen bonding: the secondary carbamate (-NHCOO-) and the primary hydroxyl (-OH) group. These groups can interact with polar solvents. However, their influence is often outweighed by the large hydrophobic regions, limiting solubility in highly polar solvents like water.

The interplay between these groups results in a molecule that is largely crystalline and requires careful solvent selection for effective dissolution.

Q2: In which common solvents can I expect Cbz-(S)-2-phenylglycinol to be soluble or insoluble?

Answer: While specific quantitative solubility data for Cbz-(S)-2-phenylglycinol is not extensively published, we can infer its likely behavior based on its structure and data from its parent compound, (S)-(+)-2-phenylglycinol. The unprotected amino alcohol is reported to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and methanol, with limited solubility in water.[3][4] The addition of the non-polar Cbz group generally enhances solubility in organic solvents.[2]

Below is a table summarizing the predicted solubility based on these principles.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents effectively solvate both the polar (carbamate, hydroxyl) and non-polar (aromatic rings) parts of the molecule. They are excellent choices for preparing high-concentration stock solutions.[2]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to Moderate The moderate polarity and ability to interact with the aromatic systems make these effective solvents.[3]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate These protic solvents can hydrogen bond with the molecule's polar groups. Solubility is generally good but may be lower than in polar aprotic solvents, especially for achieving high concentrations.[3][5]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF will likely be a better solvent than diethyl ether due to its higher polarity. Solubility is expected to be limited.
Esters Ethyl Acetate (EtOAc)Moderate Ethyl acetate's polarity is suitable for dissolving molecules with a mix of polar and non-polar features.[3]
Hydrocarbons Hexanes, Heptane, TolueneVery Low / Insoluble These non-polar solvents cannot effectively solvate the polar carbamate and hydroxyl groups, leading to poor solubility. They are often used as anti-solvents for precipitation or crystallization.[6]
Aqueous Water, Buffers (e.g., PBS)Insoluble The large hydrophobic surface area from the two aromatic rings makes the molecule poorly soluble in water.[3][4] Techniques like co-solvency are required to create aqueous formulations.[7][8]

Part 2: Troubleshooting Guides & Methodologies

This section provides structured approaches to solve common solubility problems encountered during experiments.

Q3: My Cbz-(S)-2-phenylglycinol is not dissolving in my chosen solvent. What is the first course of action?

Answer: When facing solubility issues, a systematic approach is crucial. Before resorting to more complex methods, start with simple physical interventions. The following workflow diagram outlines the initial troubleshooting steps.

start Initial State: Compound won't dissolve step1 Increase Solvent Volume (Is dilution acceptable?) start->step1  Check Concentration step2 Apply Gentle Agitation (Vortex or sonicate for 5-10 min) step1->step2 step3 Apply Gentle Heating (e.g., 30-40°C). Caution: Check compound stability! step2->step3 step4 Evaluate Result step3->step4 success Success: Compound Dissolved step4->success  Clear Solution fail Failure: Proceed to Solvent Screening step4->fail  Solid Remains

Initial solubility troubleshooting workflow.

Causality Explained:

  • Agitation/Sonication: These methods increase the kinetic energy of the system, breaking down particle agglomerates and increasing the interaction between the solute and solvent molecules at the solid-liquid interface.[9]

  • Heating: Increasing the temperature generally increases the solubility of a solid in a liquid. However, this must be done cautiously, as Cbz-protected compounds can be susceptible to degradation or side reactions at elevated temperatures. Always check the compound's thermal stability.

If these initial steps fail, a more robust strategy involving different solvent systems is necessary.

Q4: How can I use a co-solvent system to dissolve Cbz-(S)-2-phenylglycinol, especially for aqueous-based experiments?

Answer: Co-solvency is one of the most effective and widely used techniques for dissolving poorly soluble compounds.[10][11] It involves using a water-miscible organic solvent in which the compound is highly soluble (like DMSO) to first dissolve the compound, and then diluting this mixture into the primary aqueous solvent.[12][13]

The Mechanism of Co-Solvency: A co-solvent works by reducing the overall polarity of the solvent system (e.g., water), making it more "hospitable" to a hydrophobic solute. It effectively lowers the interfacial tension between the solute and the solvent, allowing for greater solvation.[10][11]

cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution A Cbz-Phe-ol (Solid) C High-Concentration Stock Solution A->C B DMSO (Co-solvent) B->C E Final Low-Concentration Working Solution C->E Slowly add stock to buffer with stirring D Aqueous Buffer (e.g., PBS) D->E

Workflow for using a co-solvent system.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Weigh the required amount of Cbz-(S)-2-phenylglycinol (M.W. = 299.34 g/mol ) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If solids persist, place the sealed vial in an ultrasonic bath for 10-15 minutes.

  • Inspection: Visually inspect the solution against a bright light to ensure all particulate matter has dissolved.

  • Storage: Store the stock solution appropriately, often at -20°C, to maintain stability.[14] Note that some sources recommend using freshly opened DMSO as it is hygroscopic, which can affect solubility.[14]

To create a working solution, slowly add the DMSO stock to your aqueous buffer while vortexing to avoid precipitation.

Q5: Is pH adjustment a viable strategy for this compound?

Answer: Generally, no. The pH adjustment strategy is most effective for compounds with ionizable functional groups, such as weak acids or weak bases.[7] Cbz-(S)-2-phenylglycinol lacks a readily ionizable group within the typical experimental pH range of 2-11. The carbamate linkage is largely neutral. While extreme pH conditions (highly acidic or alkaline) can cleave the Cbz group, this represents chemical degradation, not a reversible solubility enhancement.[15][16][17] Therefore, attempting to dissolve the compound by adding strong acid or base is not recommended and will likely compromise the integrity of your material.

Part 3: Advanced Strategies and Safety Considerations

Q6: What other advanced solubilization techniques can be considered for very challenging applications?

Answer: For applications requiring high concentrations or specific formulations where common solvents are not viable, several advanced methods can be explored. These techniques often require specialized equipment and formulation expertise.

TechniquePrincipleApplicability & ConsiderationsReferences
Solid Dispersions The compound is dispersed at a molecular level within a hydrophilic carrier matrix (e.g., polymers like PVP, PEG).[10] This creates an amorphous, higher-energy state that dissolves more readily.Commonly used in pharmaceutical development to improve bioavailability. Requires techniques like solvent evaporation or hot-melt extrusion.[8][9][10]
Complexation The hydrophobic compound forms an inclusion complex with a host molecule, such as a cyclodextrin.[7] The exterior of the cyclodextrin is hydrophilic, rendering the complex water-soluble.Effective for increasing apparent aqueous solubility. The size of the molecule and the cyclodextrin cavity must be compatible.[7][9][10]
Micronization The particle size of the solid compound is physically reduced to the micron or sub-micron (nanosuspension) range.[18][19] This dramatically increases the surface area-to-volume ratio, accelerating the rate of dissolution according to the Noyes-Whitney equation.Can improve dissolution rate but not intrinsic solubility. High-energy milling processes are required. May lead to particle agglomeration.[8][9][12][19]
Q7: What are the key safety precautions when handling solvents for Cbz-(S)-2-phenylglycinol?

Answer: Always handle Cbz-(S)-2-phenylglycinol and all solvents in a well-ventilated chemical fume hood.[20][21] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23]

  • Compound Hazards: Cbz-(S)-2-phenylglycinol may cause skin, eye, and respiratory irritation.[21][22] Avoid inhalation of dust and direct contact with skin and eyes.[20]

  • Solvent Hazards: Many organic solvents (e.g., DCM, Chloroform, DMF) have specific health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[21]

References

  • Dahiya, S. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research. [Link]

  • Sahoo, R. N. Solubility Enhancement Technique. CUTM Courseware. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, L., & Sreenivasa, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 220–231. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3703-3724. [Link]

  • Maheshwari, R. K. (2010). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 4(1), 60. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Hussain, M. S., et al. (2022, May 1). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. World Journal of Pharmaceutical Research. [Link]

  • Sharma, D., Saini, S., Rana, S., Singh, M., & Kumar, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5392. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Thermo Scientific Alfa Aesar. (S)-(+)-2-Phenylglycinol, 98+%. [Link]

  • Anonymous. MSDS - Safety Data Sheet. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • Cheméo. Chemical Properties of (R)-(-)-2-Phenylglycinol (CAS 56613-80-0). [Link]

Sources

Troubleshooting

Cbz-(S)-2-phenylglycinol stability in different pH conditions

Introduction Welcome to the technical support guide for Cbz-(S)-2-phenylglycinol. This document serves as a specialized resource for researchers, scientists, and drug development professionals who utilize this important...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Cbz-(S)-2-phenylglycinol. This document serves as a specialized resource for researchers, scientists, and drug development professionals who utilize this important chiral building block. Cbz-(S)-2-phenylglycinol, also known as benzyl (1S)-2-hydroxy-1-phenylethylcarbamate, is frequently employed in complex organic synthesis, particularly in the construction of peptide mimics and chiral auxiliaries.[1]

The stability of the benzyloxycarbonyl (Cbz or Z) protecting group is critical for the success of multi-step syntheses.[2] Its integrity directly impacts yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth analysis of the stability of Cbz-(S)-2-phenylglycinol under various pH conditions, offering troubleshooting advice and validated experimental protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of Cbz-(S)-2-phenylglycinol during storage, reaction, and analysis.

Q1: I'm observing degradation of my Cbz-(S)-2-phenylglycinol in solution. What are the primary factors influencing its stability?

A1: The stability of the Cbz group is highly dependent on pH and temperature. The carbamate linkage is susceptible to cleavage under both strong acidic and alkaline conditions.[3][4] Most carbamates are most stable in a slightly acidic to neutral environment (around pH 4-7).[3][5] Elevated temperatures will accelerate the rate of hydrolysis across all pH ranges.[3]

Q2: Why is my compound degrading under strongly acidic conditions (pH < 2)? What is the degradation product?

A2: Under harsh acidic conditions (e.g., HBr in acetic acid), the Cbz group is readily cleaved.[4][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, making the benzylic carbon more susceptible to nucleophilic attack. This results in the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which then rapidly decomposes into the free amine ((S)-2-phenylglycinol), carbon dioxide, and toluene.[6] While stable in mildly acidic media, prolonged exposure to strong acids should be avoided unless deprotection is intended.[2]

Q3: My HPLC analysis shows a new, more polar peak after storing my sample in a basic buffer (pH > 9). What could this be?

A3: You are likely observing the product of base-catalyzed hydrolysis. Under alkaline conditions, the carbamate carbonyl is directly attacked by hydroxide ions.[7] This leads to the cleavage of the carbamate bond, yielding the parent amino alcohol, (S)-2-phenylglycinol, and a carbonate byproduct.[8][9] The rate of this hydrolysis increases significantly at pH values above 7.5.[3] The resulting (S)-2-phenylglycinol is more polar and will thus have a shorter retention time in a typical reversed-phase HPLC setup.

Q4: What are the optimal storage conditions for Cbz-(S)-2-phenylglycinol, both as a solid and in solution?

A4:

  • Solid Form: As a solid, Cbz-(S)-2-phenylglycinol is generally stable when stored in a cool, dry place, protected from light.

  • Solution Form: For maximum stability in solution, we recommend the following:

    • pH: Maintain a slightly acidic to neutral pH, ideally between pH 4 and 7. Use a buffered solution (e.g., acetate or phosphate buffer) to prevent pH drift.

    • Temperature: Store solutions at low temperatures (refrigerated at 2-8°C for short-term, or frozen at -20°C or below for long-term).[3]

    • Solvent: Use aprotic or alcoholic solvents where the compound is soluble, such as methanol, ethanol, or acetonitrile. Prepare aqueous solutions fresh when possible.

Q5: Can I use Cbz-(S)-2-phenylglycinol in reactions with strong bases like LDA or t-BuOK?

A5: The Cbz group is generally stable to many common bases used in organic synthesis, such as triethylamine (NEt3) and pyridine.[10] However, it can be labile to very strong, non-nucleophilic bases or when heated. The primary concern under strongly basic conditions is the potential for hydrolysis as described in Q3. Always perform a small-scale test reaction to check for compatibility and potential degradation.

Understanding Degradation Pathways

The stability of Cbz-(S)-2-phenylglycinol is dictated by the integrity of the Cbz (benzyloxycarbonyl) protecting group. The primary degradation routes are acid-catalyzed cleavage and base-catalyzed hydrolysis.

G main Cbz-(S)-2-phenylglycinol acid Strong Acid (pH < 2) e.g., HBr/AcOH main->acid Cleavage base Strong Base (pH > 9) e.g., NaOH main->base Hydrolysis neutral Neutral / Mild Acid (pH 4-7) main->neutral High Stability prod_acid Products: (S)-2-phenylglycinol + Toluene + CO₂ acid->prod_acid prod_base Products: (S)-2-phenylglycinol + Carbonate base->prod_base stable Stable neutral->stable

Caption: Workflow for conducting a pH-dependent stability study of Cbz-(S)-2-phenylglycinol.

Step-by-Step Protocol

1. Materials & Reagents:

  • Cbz-(S)-2-phenylglycinol

  • HPLC-grade acetonitrile and water

  • Phosphate and citrate buffer components

  • Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and HPLC vials

2. Buffer and Sample Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Prepare a stock solution of Cbz-(S)-2-phenylglycinol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final working concentration (e.g., 100 µg/mL). Ensure the organic solvent from the stock solution is less than 5% of the total volume to avoid impacting the buffer pH.

3. Incubation:

  • Dispense the prepared samples into labeled vials.

  • Take an initial sample (T=0) from each pH condition for immediate analysis.

  • Place the remaining vials in a temperature-controlled environment (e.g., an oven or water bath set to 40°C to accelerate degradation).

4. Time-Point Sampling:

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample vial.

  • If necessary, quench the degradation by adjusting the pH to neutral. For example, add an equimolar amount of acid to the basic samples and vice-versa.

  • Transfer the samples to HPLC vials and store them at 2-8°C until analysis.

5. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is typically effective. [11][12]* Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with A: 0.1% Phosphoric Acid in Water, B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm [13] * Injection Volume: 10 µL

6. Data Analysis:

  • For each time point, calculate the percentage of Cbz-(S)-2-phenylglycinol remaining relative to the T=0 sample.

  • Plot the percentage of remaining compound versus time for each pH condition.

  • Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Data Interpretation and Summary

The results from the stability study can be summarized to provide a clear overview of the compound's stability profile.

Expected Stability Profile of Cbz-(S)-2-phenylglycinol

The table below illustrates the expected relative stability based on the known chemistry of the Cbz group. Actual degradation rates must be determined experimentally.

pH ConditionExpected StabilityPrimary Degradation PathwayKey Products
Strongly Acidic (pH < 2) LowAcid-catalyzed cleavage(S)-2-phenylglycinol, Toluene, CO₂
Mildly Acidic (pH 4-6) HighMinimal to no degradation-
Neutral (pH 7) Very HighNegligible degradation-
Mildly Basic (pH 8-10) Moderate to LowBase-catalyzed hydrolysis(S)-2-phenylglycinol, Carbonate
Strongly Basic (pH > 11) Very LowRapid base-catalyzed hydrolysis(S)-2-phenylglycinol, Carbonate

By following the protocols and understanding the chemical principles outlined in this guide, researchers can effectively manage the stability of Cbz-(S)-2-phenylglycinol, ensuring the integrity of their experiments and the quality of their synthetic products.

References
  • Ghulik, K. et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Torsello, M. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Available at: [Link]

  • Al-Rimawi, F. et al. (2017). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. Available at: [Link]

  • Bishop, G. et al. (2022). Electrochemical Carbamazepine Aptasensor for Therapeutic Drug Monitoring at the Point of Care. PMC. Available at: [Link]

  • Dong, M. W. (2025). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. LCGC International. Available at: [Link]

  • Journal of Chemical Reviews. (n.d.). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Demirkaya, E. & Kadioglu, Y. (2006). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Asian Journal of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Strategies in Amino Alcohol Synthesis: A Comparative Guide to Cbz, Boc, and Fmoc

Amino alcohols are indispensable chiral building blocks in the development of peptidomimetics, sphingolipids, and active pharmaceutical ingredients 1. The simultaneous presence of a nucleophilic amine (-NH₂) and a hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols are indispensable chiral building blocks in the development of peptidomimetics, sphingolipids, and active pharmaceutical ingredients 1. The simultaneous presence of a nucleophilic amine (-NH₂) and a hydroxyl (-OH) group presents a classic chemoselectivity challenge. To functionalize the oxygen atom selectively, the nitrogen must be temporarily masked using carbamate protecting groups—specifically tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), or carboxybenzyl (Cbz) 2.

This guide provides an objective, data-driven comparison of these three protecting groups, detailing their mechanistic causality, orthogonality, and field-proven experimental protocols.

Mechanistic Causality and Orthogonality

The foundation of modern multi-step synthesis is "orthogonal protection"—the ability to selectively remove one protecting group without disturbing others 1. The orthogonality of Boc, Fmoc, and Cbz is rooted in their distinct cleavage mechanisms:

  • Boc (Acid-Labile): Cleavage is driven by the thermodynamic stability of the tert-butyl carbocation. Under anhydrous acidic conditions (e.g., Trifluoroacetic acid, TFA), the carbamate oxygen is protonated, leading to the expulsion of the tert-butyl cation and subsequent decarboxylation to yield the free amine 2.

  • Fmoc (Base-Labile): The aromaticity of the fluorenyl ring system makes its β-proton exceptionally acidic (pKa ~23 in DMSO) 3. Mild secondary amines abstract this proton, triggering an E1cB elimination that releases dibenzofulvene and CO₂ 3.

  • Cbz (Hydrogenolysis-Labile): Cbz is removed via palladium-catalyzed hydrogenolysis. The palladium surface facilitates the insertion of hydrogen into the benzyl-oxygen bond, releasing toluene and a carbamic acid intermediate that rapidly decarboxylates [[4]]().

Orthogonality Boc Boc Group Acid Acid (e.g., TFA) Boc->Acid Cleaved Base Base (e.g., Piperidine) Boc->Base Stable Hydrogen Hydrogenolysis (Pd/C) Boc->Hydrogen Stable Fmoc Fmoc Group Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Hydrogen Partially Stable Cbz Cbz Group Cbz->Acid Stable (mostly) Cbz->Base Stable Cbz->Hydrogen Cleaved

Orthogonal stability matrix of Boc, Fmoc, and Cbz protecting groups under varying conditions.

Quantitative Comparison & Selectivity Profile

To achieve chemoselective N-protection over O-acylation, one must exploit the kinetic difference in nucleophilicity. Nitrogen is less electronegative than oxygen, making its lone pair more available for nucleophilic attack 5. By carefully controlling the pH, the amine remains deprotonated and reactive, while the hydroxyl group remains protonated and inert.

Table 1: Comparative Performance Data for Amino Alcohols
ParameterBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Reagent of Choice Boc₂OFmoc-OSu (prevents dipeptide formation)Cbz-Cl or Cbz-OSu
Introduction pH Aqueous/Organic, pH 8–9 6Aqueous/Organic, pH 8–9 [[3]]()Aqueous/Organic, pH 8–10 4
N vs. O Selectivity Excellent (>98% N-selective) 6GoodGood (Requires strict pH control) 4
Cleavage Conditions 20–50% TFA in DCM [[7]]()20% Piperidine in DMF 3H₂ (1 atm), 10% Pd/C in MeOH 4
Primary Byproducts Isobutylene (gas), CO₂ (gas)Dibenzofulvene-adduct, CO₂Toluene, CO₂ (gas)

Experimental Protocols: Self-Validating Systems

A robust protocol must include built-in validation steps to prevent downstream failures. The following methodologies emphasize the causality behind reagent choices and include in-process controls (IPCs).

Protocol 1: Chemoselective N-Boc Protection

Causality: Di-tert-butyl dicarbonate (Boc₂O) relies on its bulky tert-butyl groups to impose steric hindrance, kinetically disfavoring reaction with the hydroxyl group 6. A biphasic system maintains a mildly basic pH (~8.5), ensuring the amine is nucleophilic while the alcohol remains protonated.

  • Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaHCO₃ (2.0 eq) and stir for 10 minutes to establish the basic buffer.

  • Cool the mixture to 0 °C (ice bath) to thermodynamically suppress potential O-acylation.

  • Add Boc₂O (1.05 eq) dropwise. Note: Limiting the equivalent of Boc₂O strictly prevents over-reaction at the hydroxyl site.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. The disappearance of the primary amine (which stains purple/pink) and the appearance of a new, higher Rf​ spot confirms complete N-protection.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Fmoc Deprotection with Piperidine

Causality: Piperidine is uniquely suited for Fmoc cleavage because it acts as both the base to abstract the fluorenyl proton and the nucleophile to scavenge the resulting highly reactive dibenzofulvene, preventing it from re-alkylating the freed amine [[3]]().

  • Dissolve the N-Fmoc amino alcohol (1.0 eq) in N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add Piperidine to achieve a 20% (v/v) concentration.

  • Stir at room temperature for 30 minutes.

  • Self-Validation (IPC): Monitor the reaction via UV-Vis spectroscopy or LC-MS. The formation of the dibenzofulvene-piperidine adduct exhibits a distinct UV absorbance at 301 nm 3. A plateauing absorbance indicates reaction completion.

  • Evaporate the solvent under high vacuum and purify via silica gel chromatography to separate the adduct from the free amino alcohol.

Protocol 3: Cbz Cleavage via Catalytic Hydrogenolysis

Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen across the benzyl-oxygen bond. This method is highly orthogonal to acid/base-sensitive O-functional groups (e.g., esters, silyl ethers) that may have been installed on the alcohol 4.

  • Dissolve the N-Cbz amino alcohol in Methanol.

  • Flush the reaction flask with Argon to remove oxygen. Safety Causality: Oxygen reacts explosively with H₂ in the presence of Pd/C.

  • Carefully add 10% Pd/C (10% w/w relative to substrate).

  • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor H₂ consumption. When the balloon stops deflating, the reaction is likely complete. Confirm via LC-MS by observing the loss of m/z 134 (corresponding to the cleaved Cbz group).

  • Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate.

AminoAlcoholWorkflow Start Amino Alcohol (NH2-R-OH) Boc N-Boc Protection (Boc2O, NaHCO3) Start->Boc Chemoselective Fmoc N-Fmoc Protection (Fmoc-OSu, Base) Start->Fmoc Chemoselective Cbz N-Cbz Protection (Cbz-Cl, Base) Start->Cbz Chemoselective OFunc O-Functionalization (e.g., Etherification) Boc->OFunc Fmoc->OFunc Cbz->OFunc DeprotBoc Acidic Cleavage (TFA) OFunc->DeprotBoc DeprotFmoc Basic Cleavage (Piperidine) OFunc->DeprotFmoc DeprotCbz Hydrogenolysis (H2, Pd/C) OFunc->DeprotCbz Product O-Functionalized Amine (NH2-R-O-R') DeprotBoc->Product DeprotFmoc->Product DeprotCbz->Product

Orthogonal N-protection workflow for amino alcohols enabling selective O-functionalization.

References

  • Amino protecting group—benzyloxycarbonyl (Cbz)
  • A Comparative Guide to N-Boc-aminomethanol and Other N-Protected Amino Alcohols in Synthesis - Benchchem URL
  • Cbz-Protected Amino Groups - Organic Chemistry Portal URL
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis URL
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry URL
  • Boc-Protected Amino Groups - Organic Chemistry Portal URL
  • Protecting Agents - TCI Chemicals URL

Sources

Validation

Comparative Guide: (S)-Phenylglycinol vs. Benchmark Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the strategic deployment of chiral auxiliaries remains a cornerstone for constructing enantiopure pharmaceuticals and complex natural products[1]. By tem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the strategic deployment of chiral auxiliaries remains a cornerstone for constructing enantiopure pharmaceuticals and complex natural products[1]. By temporarily appending an enantiopure directing group to an achiral substrate, chemists can bias the stereochemical outcome of a reaction, converting an enantioselective challenge into a more manageable diastereoselective process.

This guide provides an objective, data-driven comparison of (S)-phenylglycinol against other industry-standard chiral auxiliaries, including Evans' oxazolidinones, Ellman's sulfinamides, and Myers' pseudoephedrine. By analyzing the mechanistic causality, experimental workflows, and quantitative performance metrics, this document serves as a definitive framework for selecting the optimal chiral auxiliary for your specific synthetic pipeline.

Mechanistic Foundations: Why (S)-Phenylglycinol?

(S)-Phenylglycinol is a highly versatile, commercially available chiral amino alcohol. Its efficacy as a chiral auxiliary is rooted in its bifunctional nature (a primary amine and a primary alcohol) and the profound steric influence of its phenyl ring.

The Causality of Stereocontrol: When (S)-phenylglycinol is condensed with aldehydes or keto acids, it readily forms rigid cyclic intermediates, such as oxazolidines or bicyclic oxazolopiperidone lactams[2]. This structural rigidity is the primary driver of its stereocontrol. The bulky phenyl group acts as a steric shield, effectively blocking one face of the reactive center. Because the intermediate is conformationally locked, the energy difference between the competing diastereomeric transition states ( ΔΔG‡ ) is maximized. Incoming nucleophiles or electrophiles are forced to approach from the less hindered face, resulting in exceptionally high diastereomeric excess (de)[3].

G Start Achiral Substrate Coupling Condensation Start->Coupling Aux (S)-Phenylglycinol Aux->Coupling ChiralInt Chiral Intermediate (Rigid Conformation) Coupling->ChiralInt Reaction Diastereoselective Reaction ChiralInt->Reaction Steric Shielding Diastereomer Diastereomerically Pure Adduct Reaction->Diastereomer Facial Selectivity Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product

Workflow of (S)-phenylglycinol-mediated asymmetric synthesis and auxiliary cleavage.

Comparative Performance Analysis

To objectively evaluate (S)-phenylglycinol, we must benchmark it against the three most prominent alternatives in the field. The selection of an auxiliary dictates not only the stereochemical yield but also the downstream cleavage conditions, which must be compatible with the target molecule's functional groups.

Quantitative Data & Reaction Parameters
Chiral AuxiliaryPrimary ApplicationsTypical ee% / de%Cleavage ConditionsCore AdvantageCore Limitation
(S)-Phenylglycinol Strecker reactions, lactam functionalization, epoxidations[3][4]90% – >99%Hydrogenolysis (Pd/C, H₂), Oxidative (Pb(OAc)₄)Inexpensive; forms rigid bicyclic systemsCleavage conditions can reduce sensitive alkenes/alkynes
Evans' Oxazolidinone Aldol additions, α-alkylations, Diels-Alder[5]95% – >99%LiOH/H₂O₂, LiBH₄, ReductiveHighly predictable Zimmerman-Traxler stereomodelsRequires strong bases (LDA, NaHMDS) at cryogenic temps
Ellman's Sulfinamide Chiral amines, Mannich reactions, propargylamines[6]90% – 98%Mild acidic (HCl/MeOH)Extremely mild cleavage; excellent for sensitive aminesAuxiliary is typically destroyed upon cleavage
Myers' Pseudoephedrine Amide alkylations, direct asymmetric aldol[7]90% – 99%Acidic hydrolysis, LiNH₂BH₃Highly crystalline intermediates allow easy purificationPrecursor is heavily regulated as a controlled substance

Self-Validating Experimental Protocol: Asymmetric Strecker Reaction

The following protocol details the synthesis of enantiopure α-amino acids utilizing (S)-phenylglycinol via an asymmetric Strecker reaction[4].

Scientific Integrity & Causality: This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints (e.g., crude NMR validation), the chemist can confirm the success of the chiral induction before proceeding to the destructive cleavage step, thereby preserving valuable reagents.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Dissolve 1.0 equivalent of the target aldehyde and 1.0 equivalent of (S)-phenylglycinol in anhydrous dichloromethane (CH₂Cl₂) over 4Å molecular sieves.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via ¹H-NMR. The disappearance of the aldehyde proton (~9.5–10.5 ppm) and the appearance of the imine proton (~7.5–8.5 ppm) validates quantitative conversion.

Step 2: Diastereoselective Cyanation

  • Cool the imine solution to -20 °C to maximize the ΔΔG‡ between the diastereomeric transition states.

  • Add 1.2 equivalents of trimethylsilyl cyanide (TMSCN) dropwise, followed by a Lewis acid catalyst (e.g., ZnI₂ or Ti(OPr-i)₄).

  • Causality: The Lewis acid coordinates with the imine nitrogen and the hydroxyl oxygen of the auxiliary, locking the conformation. The bulky phenyl group shields the Re face, forcing the cyanide nucleophile to attack exclusively from the Si face[4].

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Validation Checkpoint: Obtain a crude ¹H-NMR. Integrate the distinct diastereomeric signals (usually the newly formed α-proton) to determine the diastereomeric ratio (dr). A dr of >90:10 is expected.

Step 3: Diastereomer Resolution

  • Purify the crude mixture via silica gel flash chromatography or crystallization.

  • Causality: Because the auxiliary is covalently bound, the products are diastereomers (not enantiomers), meaning they possess different physical properties (solubility, Rf values) and can be separated without specialized chiral stationary phases[1].

Step 4: Auxiliary Cleavage

  • Hydrolyze the purified α-amino nitrile by refluxing in 6M HCl for 12 hours to yield the carboxylic acid.

  • Transfer the intermediate to a hydrogenation vessel. Add 20% Pd(OH)₂/C (Pearlman's catalyst) and methanol.

  • Stir under an atmosphere of H₂ (50 psi) for 24 hours.

  • Causality: The benzylic C-N bond of the (S)-phenylglycinol moiety is highly susceptible to hydrogenolysis. This selectively cleaves the auxiliary, releasing the target enantiopure α-amino acid and ethylbenzene. Filter through Celite and concentrate to yield the final product.

Conclusion

While Evans' oxazolidinones remain the gold standard for α-alkylation[5] and Ellman's sulfinamides excel in mild amine synthesis[6], (S)-phenylglycinol offers unparalleled utility in the construction of rigid bicyclic lactams[2] and asymmetric Strecker syntheses[4]. Its low cost, dual-coordination capability, and ability to facilitate separation via standard chromatography make it an indispensable tool in the drug development pipeline.

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Cbz-(S)-2-phenylglycinol via HPLC Analysis

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's safety and efficacy. Cbz-(S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's safety and efficacy. Cbz-(S)-2-phenylglycinol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example. Its utility is intrinsically linked to its purity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of Cbz-(S)-2-phenylglycinol, designed for researchers, scientists, and drug development professionals.

The purity of this compound must be interrogated from two distinct perspectives: chemical purity , which concerns the presence of any structurally different impurities (e.g., starting materials, byproducts), and enantiomeric purity , the measure of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer. Consequently, a robust analytical strategy requires a dual-axis HPLC approach: an achiral method for impurity profiling and a chiral method for quantifying enantiomeric excess.

Part 1: Assessment of Chemical Purity via Achiral Reversed-Phase HPLC

The first pillar of our analysis is to quantify impurities that are chemically distinct from the main compound. Reversed-Phase HPLC (RP-HPLC) is the workhorse for this task, separating molecules based on their relative hydrophobicity.

The 'Why': Causality in Method Design

Our objective is to create a method that can resolve Cbz-(S)-2-phenylglycinol from its potential process-related impurities and degradation products. A C18 stationary phase is selected for its broad applicability and hydrophobicity, which is well-suited for retaining the aromatic Cbz-protected compound. A gradient elution is employed because potential impurities can span a wide range of polarities; an isocratic method might either fail to retain highly polar impurities or excessively retain non-polar ones, leading to long analysis times and poor peak shape. The UV detector is set to 254 nm, a wavelength where the aromatic rings in the Cbz group and the phenyl group provide strong absorbance, ensuring sensitive detection of the analyte and related impurities.

Experimental Protocol: Achiral RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Ascentis® C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Cbz-(S)-2-phenylglycinol sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[1]

Self-Validation and Data Interpretation

A critical component of trustworthiness in any analytical method is the System Suitability Test (SST), performed before any sample analysis.[2] This verifies that the chromatographic system is performing adequately.[3][4]

SST Parameters & Acceptance Criteria:

  • Tailing Factor (Tf): ≤ 2.0 for the main Cbz-(S)-2-phenylglycinol peak.[3][4]

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Repeatability (%RSD): ≤ 2.0% for the peak area of six replicate injections of a standard solution.[3][4]

Chemical purity is calculated using the area percent method, assuming all components have a similar response factor at 254 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For pharmaceutical applications, purity levels of >99.5% are often required, with stringent limits on individual impurities.[1][5]

Achiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN:H2O Sample->Dissolve Inject Inject 10 µL Dissolve->Inject Column C18 Column Gradient Elution Inject->Column Detect UV Detection (254 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate SST Verify SST (Tf, N, %RSD) Integrate->SST Calculate Calculate Area % Purity SST->Calculate Report Final Purity Report Calculate->Report

Fig 1. Workflow for Achiral Purity Analysis.

Part 2: Comparative Guide to Enantiomeric Purity Analysis via Chiral HPLC

Once chemical purity is established, we must confirm the enantiomeric purity. This requires a Chiral Stationary Phase (CSP) that can differentiate between the (S) and (R) enantiomers.[6][7] The choice of CSP is the most critical parameter for a successful enantioseparation.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often the first choice for method development.[6]

Here, we compare two leading polysaccharide-based columns for the analysis of Cbz-(S)-2-phenylglycinol. The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase; the enantiomer that forms the more stable complex is retained longer.[7]

The 'Why': Comparing Chiral Stationary Phases
  • Method A (Cellulose-based CSP): Columns like Chiralcel® OD are based on cellulose tris(3,5-dimethylphenylcarbamate). They are known for their broad applicability and often provide excellent resolution in normal-phase mode, which uses non-polar solvents like hexane and an alcohol modifier.

  • Method B (Amylose-based CSP): Columns like Chiralpak® AD are based on amylose tris(3,5-dimethylphenylcarbamate). While structurally similar to cellulose derivatives, the different glycosidic bond (α-1,4 vs. β-1,4) in the polysaccharide backbone can lead to different three-dimensional structures and, therefore, different chiral recognition capabilities.

By testing both, we can empirically determine which provides the optimal balance of resolution, selectivity, and analysis time for this specific analyte.

Experimental Protocols: Chiral HPLC Comparison
ParameterMethod A: Cellulose-based ColumnMethod B: Amylose-based Column
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Comparative Data and Performance Analysis

To evaluate the methods, we analyze a sample containing a small amount of the undesired (R)-enantiomer. The key performance indicators are Resolution (Rs) and Selectivity (α).

Performance MetricMethod A (Cellulose)Method B (Amylose)Ideal Value
Retention Time (S) 8.5 min10.2 min-
Retention Time (R) 9.8 min12.5 min-
Selectivity (α) 1.201.28> 1.1
Resolution (Rs) 2.12.8≥ 2.0[3][4]
Analysis Time ~12 min~15 minAs short as possible

Analysis: Both methods successfully separate the enantiomers. However, Method B (Amylose-based column) provides a significantly higher resolution (2.8 vs. 2.1), indicating a better, more baseline-separated distinction between the two peaks. This superior resolution offers greater confidence in the quantification of a small (R)-enantiomer peak in the presence of a large (S)-enantiomer peak. The trade-off is a slightly longer analysis time. For quality control purposes where accuracy is paramount, the enhanced resolution of Method B makes it the superior choice.

Enantiomeric Excess (e.e.) is calculated as follows:

e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Chiral_Separation_Concept Fig 2. Principle of Chiral Separation on a CSP. Analyte_S S CSP1 CSP Analyte_S->CSP1 Weaker Interaction (Elutes Faster) Analyte_R R CSP2 CSP Analyte_R->CSP2 Stronger Interaction (Elutes Slower) Eluted_S S CSP1->Eluted_S Eluted_R R CSP2->Eluted_R CSP3 CSP

Fig 2. Principle of Chiral Separation on a CSP.

Conclusion: A Synthesis for Total Purity

A comprehensive purity assessment of Cbz-(S)-2-phenylglycinol is a two-part process. The achiral RP-HPLC method provides the overall chemical purity, while the chiral HPLC method determines the enantiomeric excess. The final, true purity of the batch must account for both. For instance, a sample with 99.8% chemical purity and 99.9% enantiomeric excess has an overall purity of 99.7% with respect to the desired (S)-enantiomer.

This guide demonstrates that by making informed, mechanism-based choices in column and mobile phase selection, and by adhering to a system of self-validation through SSTs, researchers can establish a robust, reliable, and accurate analytical workflow. The comparative data presented for chiral columns underscores the importance of empirical method development to achieve the highest possible resolution, ensuring the quality and safety of the final pharmaceutical product.

References

  • A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separation. Benchchem.
  • System suitability Requirements for a USP HPLC Method. MTC USA.
  • Chiral Stationary Phases for HPLC. Merck Millipore.
  • System suitability Requirements for a USP HPLC Method. MTC USA.
  • Direct chiral HPLC separation on CSPs. Chiralpedia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
  • Phenylglycine Impurities and Related Compound. Veeprho Pharmaceuticals.

Sources

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of its function, efficacy, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of its function, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different biological activities. Consequently, the precise determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering the technical insights and experimental protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

The Foundational Concept: Enantiomeric Excess

Enantiomeric excess is a measurement of the degree to which one enantiomer is present in a greater amount than the other in a sample.[1] It is calculated using the following formula:

% ee = |([Major Enantiomer] – [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| x 100 [2]

A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[1]

A Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical method for determining enantiomeric excess is a critical decision that balances factors such as accuracy, sensitivity, sample throughput, and available instrumentation.[3] Here, we delve into the most prevalent techniques: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and optical polarimetry.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is a powerful and widely used technique that physically separates enantiomers, allowing for their individual quantification.[4] This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to distinct retention times.[4]

Principle of Operation: The differential interaction between the enantiomers and the chiral stationary phase forms transient diastereomeric complexes.[2] The small differences in the stability of these complexes result in one enantiomer being retained longer on the column than the other, leading to their separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for determining the enantiomeric excess of a non-steroidal anti-inflammatory drug (NSAID), such as ibuprofen.

  • Method Development:

    • Column Selection: The choice of the chiral stationary phase is the most critical step.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and widely applicable. For ibuprofen, a column like the Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) is often effective.[4]

    • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.[4] A starting mobile phase composition could be n-hexane/2-propanol/trifluoroacetic acid (98:2:0.1, v/v/v).[4] The ratio of hexane to propanol is adjusted to achieve optimal resolution and retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • HPLC Analysis:

    • System and Conditions:

      • Instrument: A standard HPLC system equipped with a UV detector.

      • Flow Rate: Typically 1.0 mL/min.[4]

      • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.[4]

      • Detection Wavelength: 254 nm for ibuprofen.[4]

      • Injection Volume: 10 µL.[4]

    • Analysis Execution:

      • Inject a racemic standard of ibuprofen to determine the retention times of the (R)- and (S)-enantiomers.

      • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer signals in the chromatogram.[5]

    • Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100 .[4]

Strengths and Limitations:

  • Strengths: High accuracy, precision, and sensitivity.[6] It provides unambiguous quantification of each enantiomer, even in the presence of achiral impurities.[6] Chiral HPLC is considered the gold standard for ee determination.[6]

  • Limitations: Method development can be time-consuming and requires screening of various columns and mobile phases.[6] Chiral columns can be expensive.[3]

Typical Experimental Data:

A successful chiral HPLC separation will yield a chromatogram with two baseline-resolved peaks, each corresponding to one of the enantiomers. The area under each peak is directly proportional to the concentration of that enantiomer in the sample.

NMR Spectroscopy: A Rapid and Non-Destructive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess, often with minimal sample preparation and without the need for physical separation.[7]

Principle of Operation: In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers (in the case of CDAs) or form transient diastereomeric complexes (with CSAs).[6] These diastereomers are no longer mirror images and will have distinct NMR signals, which can be integrated to determine their ratio.[6]

Experimental Protocol: Using a Chiral Solvating Agent (CSA)

  • CSA Selection: Choose a suitable CSA that is known to interact with the functional groups of the analyte. For alcohols, chiral lanthanide shift reagents or compounds like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol are often effective.

  • Sample Preparation:

    • Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Incrementally add the CSA to the NMR tube and acquire a spectrum after each addition.

  • NMR Analysis:

    • Monitor the spectrum for the resolution of a specific proton signal of the analyte into two distinct signals corresponding to the two diastereomeric complexes.

    • Optimize the molar ratio of CSA to the analyte to achieve baseline separation of the resolved signals.

  • Data Analysis:

    • Carefully integrate the two resolved signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[6]

Strengths and Limitations:

  • Strengths: Rapid analysis, non-destructive, and provides structural information simultaneously.[3] It is particularly useful for reaction monitoring and high-throughput screening.[7]

  • Limitations: Generally lower sensitivity compared to chromatographic methods.[7] Signal overlap can be an issue, and the choice of a suitable chiral auxiliary is critical.[3] The chiral auxiliaries can also be expensive.[3]

Typical Experimental Data:

In the ¹H NMR spectrum, a single peak (e.g., a singlet or a multiplet) corresponding to a specific proton in the racemic analyte will split into two distinct peaks of the same multiplicity upon the addition of an effective CSA. The integration of these two new peaks provides the enantiomeric ratio.

Optical Polarimetry: The Traditional Method

For decades, polarimetry was the primary method for determining enantiomeric excess.[6] It relies on the property of chiral molecules to rotate the plane of polarized light.

Principle of Operation: A solution of a chiral compound will rotate the plane of polarized light by a specific angle. The magnitude of this rotation is proportional to the concentration of the chiral substance and its specific rotation, [α].[6] The enantiomeric excess (often referred to as optical purity in this context) can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.[1]

Experimental Protocol:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.[6]

  • Measurement of the Pure Enantiomer Standard:

    • Prepare a solution of the pure enantiomer at a known concentration.

    • Measure the optical rotation and calculate the specific rotation ([α]max) using the formula: [α] = α / (l x c) , where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

  • Measurement of the Sample:

    • Prepare a solution of the sample at the same concentration as the standard.

    • Measure the observed rotation ([α]obs).[6]

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100 .[6]

Strengths and Limitations:

  • Strengths: Rapid and simple for routine analysis of pure samples.

  • Limitations: The accuracy is highly dependent on the purity of the sample, as any optically active impurity will affect the measured rotation.[6] The specific rotation can be influenced by concentration, solvent, and temperature, requiring strict control of experimental conditions.[6] It also exhibits a non-linear response at low enantiomeric excess values.[6]

Comparative Summary of Analytical Techniques

FeatureChiral Chromatography (HPLC/GC)NMR SpectroscopyOptical Polarimetry
Principle Physical separation of enantiomersFormation of diastereomeric speciesRotation of plane-polarized light
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighModerate
Sensitivity HighLow to ModerateLow
Sample Requirement µg to mgmgmg to g
Analysis Time 15-60 min per sample5-20 min per sample< 5 min per sample
Method Development Can be extensiveModerateMinimal
Cost High (instrument and columns)High (instrument)Low to Moderate
Key Advantage Unambiguous quantificationRapid and non-destructiveSpeed and simplicity
Key Limitation Method development timeLower sensitivity, potential signal overlapSensitive to impurities

Visualizing the Workflow: A Guide to Decision Making

The selection of the most appropriate technique for determining enantiomeric excess is a critical step in the analytical workflow. The following diagrams illustrate the general workflow for each of the primary methods discussed.

Chiral_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep Dissolve & Filter Sample inject Inject Sample into HPLC/GC prep->inject method_dev Method Development (Column & Mobile Phase) method_dev->prep separate Separation on Chiral Column inject->separate detect Detection (e.g., UV) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate caption Workflow for ee determination by Chiral Chromatography.

Caption: Workflow for ee determination by Chiral Chromatography.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis dissolve Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Auxiliary (CSA/CDA) dissolve->add_csa acquire Acquire NMR Spectrum add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Ratio integrate->calculate caption Workflow for ee determination by NMR Spectroscopy.

Caption: Workflow for ee determination by NMR Spectroscopy.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Polarimetric Measurement cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) measure_std Measure Rotation of Pure Enantiomer ([α]max) prep_std->measure_std prep_sample Prepare Sample Solution (Same Concentration) measure_sample Measure Rotation of Sample ([α]obs) prep_sample->measure_sample calculate Calculate % ee ([α]obs / [α]max * 100) measure_std->calculate measure_sample->calculate caption Workflow for ee determination using Polarimetry.

Caption: Workflow for ee determination using Polarimetry.

Conclusion and Recommendations: A Multifaceted Approach

The accurate determination of enantiomeric excess is a cornerstone of modern chemical and pharmaceutical research. While chiral chromatography, particularly HPLC, remains the gold standard for its accuracy and reliability, it is by no means the only tool at the researcher's disposal. NMR spectroscopy offers a rapid and often complementary method, ideal for high-throughput screening and reaction monitoring. Polarimetry, though less precise, can still be a valuable tool for quick checks of highly pure samples.

For drug development professionals and scientists engaged in asymmetric synthesis, a multi-faceted approach is often the most prudent. Initial screening and in-process controls may be efficiently performed using NMR or polarimetry, while final product release and regulatory submissions should be supported by a fully validated and robust chiral chromatography method. This ensures both efficiency in the development pipeline and the highest level of confidence in the stereochemical purity of the final product.

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • BenchChem. (2025). A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods. BenchChem.
  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]

  • BOC Sciences. (n.d.).
  • Reitti, M., & Norrby, P. O. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(33), 12932–12935. [Link]

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • BenchChem. (2025). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. BenchChem.
  • Asymmetric Chemistry. (2017, February 24). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Uddin, M. N., & Samanthula, G. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 51-57.
  • Li, X., Li, C., Gao, Y., & Zhang, S. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 23(11), 2841. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem.
  • Reitti, M., & Norrby, P. O. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(33), 12932–12935. [Link]

Sources

Comparative

Comparing the reactivity of Cbz-(S)-2-phenylglycinol vs Cbz-(R)-2-phenylglycinol

In the landscape of asymmetric synthesis, chiral auxiliaries and building blocks are indispensable tools for constructing enantiomerically pure molecules. Among these, the enantiomers of 2-phenylglycinol, a chiral amino...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, chiral auxiliaries and building blocks are indispensable tools for constructing enantiomerically pure molecules. Among these, the enantiomers of 2-phenylglycinol, a chiral amino alcohol, have long been valued for their robustness and high stereochemical control. When the amine functionality is protected by the benzyloxycarbonyl (Cbz) group, we arrive at Cbz-(S)-2-phenylglycinol and Cbz-(R)-2-phenylglycinol, two molecules that are foundational to many synthetic routes in pharmaceutical and materials science.

This guide provides an in-depth comparison of the reactivity of these two enantiomers. We will explore the fundamental principle that while their intrinsic chemical reactivity is identical, their stereochemical behavior is a mirror image, leading to predictable and controllable outcomes in asymmetric transformations. This comparison is supported by mechanistic principles, experimental data, and detailed protocols for their use.

Core Properties: A Tale of Two Identical Molecules

At a fundamental level, enantiomers possess identical physical properties in an achiral environment. Any differences in their reactivity emerge only in the presence of other chiral entities—be it a chiral reagent, catalyst, or substrate. The table below summarizes the core properties of the unprotected phenylglycinol enantiomers, which are foundational to their Cbz-protected counterparts.

Property(S)-(+)-2-Phenylglycinol(R)-(-)-2-Phenylglycinol
CAS Number 20989-17-7[1]56613-80-0[2][3][4]
Molecular Formula C₈H₁₁NO[1][5]C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [1]137.18 g/mol [2]
Appearance White to off-white solid/powderWhite to cream crystalline powder[4]
Melting Point 75-78 °C74-81 °C[4]
Solubility Soluble in Chloroform, DMSO, Methanol[1].Slightly soluble in water[6]. Soluble in DMF, DMSO, Ethanol[3].
Application Chiral building block, organocatalyst[1], peptide synthesis.Synthetic intermediate for pharmaceuticals[3][6].

The benzyloxycarbonyl (Cbz) group is introduced to mask the nucleophilicity of the primary amine, converting it into a much less reactive carbamate.[7] This protection is crucial as it prevents unwanted side reactions during subsequent synthetic steps.[7] The Cbz group is renowned for its stability across a wide range of conditions and its unique cleavage pathway via hydrogenolysis, which makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[7][8]

The Principle of Stereochemical Influence

The defining difference between Cbz-(S)-2-phenylglycinol and Cbz-(R)-2-phenylglycinol is the spatial arrangement of the groups around the chiral carbon (the carbon bonded to the phenyl, amino, and hydroxymethyl groups). This fixed stereocenter is the control element that dictates the stereochemical outcome of reactions.

When used as a chiral auxiliary, the phenylglycinol moiety forces incoming reagents to approach a prochiral center from a specific face, a phenomenon governed by steric hindrance. The bulky phenyl and Cbz-protected amine groups effectively block one side of the molecule, leaving the other preferentially open to attack.

  • Cbz-(S)-2-phenylglycinol will direct reactions to create one specific stereoisomer.

  • Cbz-(R)-2-phenylglycinol , being its mirror image, will direct the same reaction to form the opposite enantiomer of the product.

This principle is the cornerstone of their application in asymmetric synthesis.[9] The choice between the (S) and (R) enantiomer is therefore a deliberate one, made to access a specific target stereoisomer of the final product.[10]

G cluster_S Using Cbz-(S)-2-phenylglycinol cluster_R Using Cbz-(R)-2-phenylglycinol S_Aux Cbz-(S)-Auxiliary Prochiral_S Prochiral Substrate S_Aux->Prochiral_S Reaction (Top-face attack) Product_S Product (e.g., R-isomer) Prochiral_S->Product_S Prochiral_R Prochiral Substrate R_Aux Cbz-(R)-Auxiliary R_Aux->Prochiral_R Reaction (Bottom-face attack) Product_R Product (e.g., S-isomer) Prochiral_R->Product_R caption Conceptual workflow of stereochemical control.

Caption: Conceptual workflow of stereochemical control.

Comparative Reactivity in Key Synthetic Transformations

The "reactivity" of these enantiomers is best understood not as a measure of reaction rate, but as a measure of stereodirecting ability. Below are examples of transformations where the choice of the phenylglycinol enantiomer is critical.

Case Study: Stereoselective Cyclocondensation Reactions

In the synthesis of complex heterocyclic structures, phenylglycinol can be used to induce chirality. For instance, in a double cyclocondensation reaction between symmetric aryl bis(oxoacids) and (R)-phenylglycinol, a bis-phenylglycinol-derived oxazolopiperidone was formed with high stereoselectivity.[11] The reaction creates new stereogenic centers, and their absolute configuration is directly controlled by the (R)-configuration of the starting phenylglycinol.[11] If Cbz-(S)-2-phenylglycinol were used under identical conditions, the enantiomeric product would be formed.

Case Study: Asymmetric Synthesis of Piperidines

Phenylglycinol-derived lactams serve as powerful intermediates for creating enantiopure piperidines, a common scaffold in pharmaceuticals.[12] These lactams undergo stereoselective conjugate addition reactions where nucleophiles attack a prochiral center. The existing stereocenter from the phenylglycinol backbone dictates the facial selectivity of the attack, ensuring the stereocontrolled introduction of substituents.[12] Using the (S)-enantiomer leads to one series of piperidine derivatives, while the (R)-enantiomer provides access to the corresponding enantiomeric series.

Reaction TypeReagent TypeCbz-(S)-2-phenylglycinol OutcomeCbz-(R)-2-phenylglycinol OutcomeKey Principle
Aldol Reaction Aldehydes, KetonesForms one enantiomer of the β-hydroxy carbonyl product.[13]Forms the opposite enantiomer of the β-hydroxy carbonyl product.[13]Diastereoselective transition state controlled by the chiral auxiliary.
Cyclocondensation Bis(oxoacids)Yields a specific enantiomer of the resulting heterocyclic system.Yields the enantiomeric heterocyclic system.[11]Chiral template effect during ring formation.
Conjugate Addition Organocuprates, EnolatesStereocontrolled formation of one enantiomer of the substituted product.[12]Stereocontrolled formation of the opposite enantiomer.[12]Steric shielding of one face of the molecule by the chiral auxiliary.
BTHIQ Synthesis Isoquinolinium SaltsActs as a chiral auxiliary to produce (1R,S)-benzyltetrahydroisoquinolines.[10]Acts as a chiral auxiliary to produce (1S,R)-benzyltetrahydroisoquinolines.[10]Stereoselective reduction directed by the chiral auxiliary.

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following methods describe the standard procedures for the N-protection of phenylglycinol and the subsequent deprotection of the Cbz group.

Protocol 1: N-Protection of (S)-2-Phenylglycinol (Schotten-Baumann Conditions)

This protocol describes the introduction of the Cbz protecting group onto the amine of (S)-2-phenylglycinol using benzyl chloroformate.

G start Dissolve (S)-Phenylglycinol in aq. base (e.g., NaHCO₃) cool Cool to 0 °C (Ice Bath) start->cool add Add Cbz-Cl Dropwise cool->add react Stir at RT (2-16 h) add->react workup Aqueous Workup (e.g., Ether Extraction) react->workup purify Purify (Crystallization/Chromatography) workup->purify product Cbz-(S)-2-phenylglycinol purify->product

Caption: Workflow for Cbz-protection of phenylglycinol.

Methodology:

  • Dissolution: Dissolve (S)-(+)-2-phenylglycinol (1.0 equiv.) in an aqueous solution of a mild base like sodium bicarbonate (2.0 equiv.) or sodium hydroxide (1.1 equiv.). The base is critical to neutralize the HCl byproduct generated during the reaction and to deprotonate the ammonium species of the amino acid zwitterion.[14]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is essential to control the exothermicity of the reaction and to minimize the hydrolysis of the reactive benzyl chloroformate.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution over 30 minutes. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system. The pH should be maintained between 8-10 to ensure the amine is sufficiently nucleophilic while minimizing side reactions.[15]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and other non-polar impurities. Acidify the aqueous layer carefully with cold 1M HCl to a pH of ~2, which will precipitate the Cbz-protected product.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz group, regenerating the free amine.

Methodology:

  • Setup: Dissolve the Cbz-protected phenylglycinol (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol% by weight).

  • Hydrogenation: Securely flush the reaction flask with hydrogen gas (H₂) from a balloon or a hydrogenator apparatus. Maintain a positive pressure of H₂ and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours. The deprotection is clean, yielding toluene and carbon dioxide as byproducts.[16]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenylglycinol.

Conclusion

The comparison between Cbz-(S)-2-phenylglycinol and Cbz-(R)-2-phenylglycinol is not a matter of superior reactivity, but one of stereochemical purpose. These molecules are enantiomers, and as such, their chemical behavior in forming products is a mirror image. The choice between them is dictated entirely by the desired absolute stereochemistry of the target molecule. For the researcher in drug development or materials science, understanding this principle allows for the rational design of synthetic pathways to access specific, enantiomerically pure compounds, leveraging the powerful and predictable stereodirecting ability of the phenylglycinol scaffold.

References

  • Braun, M., & Gräf, S. (1983). Stereoselective Aldol Reaction with (R)‐N‐Acetyl‐α‐phenylglycinol. Angewandte Chemie International Edition in English, 22(10), 785-786.
  • ChemicalBook. (2026, January 13). (S)-(+)-2-Phenylglycinol | 20989-17-7.
  • Cheméo. (n.d.). Chemical Properties of (R)-(-)-2-Phenylglycinol (CAS 56613-80-0).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Comel, A., et al. (2004). Highly stereoselective double (R)-phenylglycinol-induced cyclocondensation reactions of symmetric aryl bis(oxoacids). Organic & Biomolecular Chemistry, 2(19), 2855-2861.
  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Phenylglycinol 98%.
  • van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity.
  • Wang, Y., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Applied Microbiology and Biotechnology, 105(1), 169-181.
  • Comins, D. L., & Dehghani, A. (2011). Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. Tetrahedron, 67(27-28), 4945-4956.
  • ChemicalBook. (2026, January 13). (R)-(+)-2-Phenylglycinol | 2549-14-6.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Sekar, B. S., et al. (2021). Bioproduction of Enantiopure (R)‐ and (S)‐2‐Phenylglycinols from Styrenes and Renewable Feedstocks.
  • van der Vorm, S., et al. (2018). Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships.
  • van der Steen, F. H., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(6), 765-768.
  • TCI Chemicals. (n.d.). (S)-(+)-2-Phenylglycinol.
  • Cayman Chemical. (n.d.). (R)-(−)-2-Phenylglycinol.
  • Zhu, X., & Schmidt, R. R. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Thermo Fisher Scientific. (n.d.). (S)-(+)-2-Phenylglycinol, 98+%.
  • Duthaler, R. O. (2003). Stereo- and enantioselective reactions. Application to the synthesis of biologically active compounds. Comptes Rendus Chimie, 6(5), 599-613.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Esteve, C., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(11), 1849-1856.
  • Proulx, C., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(32), 6245-6249.
  • Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
  • Thermo Fisher Scientific. (n.d.). (R)-(-)-2-Phenylglycinol, 98%.
  • Kumar, R., & Kumar, V. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 8, 593.
  • Echemi. (n.d.). (S)-(-)-2-Phenylglycinol.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Iacono, A. D., et al. (2023).
  • Thermo Fisher Scientific. (n.d.). (R)-(-)-2-Phenylglycinol, 98%.

Sources

Validation

A Senior Application Scientist's Guide to Amine Protection: A Cost-Benefit Analysis of Boc, Cbz, and Fmoc in Drug Discovery

In the complex, multi-step syntheses that characterize modern drug discovery, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Among these, the amine group, with its inherent...

Author: BenchChem Technical Support Team. Date: March 2026

In the complex, multi-step syntheses that characterize modern drug discovery, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Among these, the amine group, with its inherent nucleophilicity and basicity, frequently requires masking to prevent unwanted side reactions.[2] The choice of an amine protecting group is far from trivial, profoundly impacting reaction yields, purification strategies, and ultimately, the overall cost and timeline of a drug development program.

This guide provides an in-depth comparison of the three most ubiquitous amine protecting groups in the medicinal chemist's toolbox: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will move beyond a simple recitation of deprotection conditions to explore the nuanced cost-benefit analysis of each, supported by experimental data and field-proven insights to empower researchers in making the most strategic choices for their synthetic campaigns.

The Principle of Orthogonality: The Foundation of Modern Synthesis

Before delving into specifics, it is crucial to grasp the concept of "orthogonality." In the context of protecting groups, orthogonality refers to the ability to remove one protecting group in the presence of others using a specific set of reagents that do not affect the others.[3][4] This principle is the linchpin of complex molecule synthesis, allowing for the sequential and selective manipulation of different functional groups within a single molecule.[5][6] The distinct cleavage conditions for Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) form a classic orthogonal set, providing chemists with a powerful toolkit for intricate synthetic designs.[7][8]

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group is a balancing act between stability, ease of installation and removal, and cost. The following sections will dissect these factors for Boc, Cbz, and Fmoc.

tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its popularity is due to its ease of introduction and its stability to a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[10]

Cost-Benefit Considerations:

From a cost perspective, the primary reagent for Boc protection, di-tert-butyl dicarbonate (Boc anhydride), is relatively inexpensive, and its use in large-scale synthesis is well-established.[11] However, a true cost analysis must also consider the deprotection step. The requirement for strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be a significant drawback.[9][12] These reagents can be corrosive, requiring specialized equipment, and may not be compatible with acid-sensitive functional groups elsewhere in the molecule. The formation of the stable tert-butyl cation during deprotection can also lead to side reactions, such as the alkylation of sensitive residues, necessitating the use of scavengers.[8]

Mechanism of Protection and Deprotection:

  • Protection: The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc anhydride. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.[9]

  • Deprotection (Acid-Catalyzed): The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][12]

Carboxybenzyl (Cbz or Z)

Introduced in the 1930s, the Cbz group was a foundational tool in the development of controlled peptide chemistry.[13] It remains a valuable protecting group, particularly in solution-phase synthesis, due to its stability to both acidic and basic conditions.[7][13]

Cost-Benefit Considerations:

Benzyl chloroformate (Cbz-Cl), the reagent for introducing the Cbz group, is also cost-effective. The primary advantage of the Cbz group is its unique deprotection method: catalytic hydrogenolysis.[14] This method is exceptionally mild and clean, producing only toluene and carbon dioxide as byproducts, which are easily removed.[15] This can simplify purification and is advantageous for molecules with acid or base-labile functionalities. However, the use of a palladium catalyst and a hydrogen source introduces its own set of costs and safety considerations, particularly on a large scale.[15][16] Furthermore, hydrogenolysis is incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing amino acids.[7]

Mechanism of Protection and Deprotection:

  • Protection: The amine attacks the highly reactive chloroformate, Cbz-Cl, displacing the chloride and forming the carbamate. A base is required to neutralize the liberated HCl.[13]

  • Deprotection (Hydrogenolysis): In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, leading to the formation of an unstable carbamic acid which readily decarboxylates to yield the free amine.[14]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[17][] Its key feature is its lability under mild basic conditions, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[17]

Cost-Benefit Considerations:

Fmoc-protected amino acids are generally more expensive than their Boc or Cbz counterparts.[11][] However, the overall cost-effectiveness of the Fmoc strategy becomes apparent in the context of SPPS. The mild deprotection conditions (typically 20% piperidine in DMF) are highly compatible with a wide range of functional groups and allow for the use of milder final cleavage conditions from the solid support.[7][] This can lead to higher purity of the crude product and reduced purification costs. The deprotection byproduct, a dibenzofulvene-piperidine adduct, can sometimes be problematic to remove completely.[3]

Mechanism of Protection and Deprotection:

  • Protection: The amine attacks an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to form the carbamate.[17][20]

  • Deprotection (Base-Catalyzed): A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene and the release of the free amine via a carbamic acid intermediate.[4][20]

Quantitative Data Summary

Protecting GroupReagent for ProtectionTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey AdvantagesKey DisadvantagesRelative Reagent Cost
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%Strong Acid (TFA, HCl)[10][12]>90%Stable to base, nucleophiles, and hydrogenolysis.[10]Requires strong acid for cleavage; potential for side reactions.[7][8]Low
Cbz Benzyl chloroformate (Cbz-Cl)>90%Catalytic Hydrogenolysis (H₂, Pd/C)[14][15]>95%Mild, clean deprotection; orthogonal to acid/base-labile groups.[7][15]Incompatible with reducible groups; catalyst costs and safety.[7]Low
Fmoc Fmoc-Cl or Fmoc-OSu>95%Mild Base (20% Piperidine in DMF)[7][17]>95%Mild deprotection; orthogonal to acid-labile groups; ideal for SPPS.[7][]Higher reagent cost; potential for byproduct contamination.[3][]High

Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.[21]

  • Stir the solution at room temperature for 5 minutes until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.[21]

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Acid-Catalyzed Boc Deprotection

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Suspend the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.[12]

  • Stir the mixture at room temperature for 1 to 4 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether to obtain the deprotected amine salt.[10]

Protocol 3: Cbz Protection of a Primary Amine

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF/H₂O, add NaHCO₃ (2.0 equiv).[13]

  • Cool the mixture to 0 °C.

  • Add Cbz-Cl (1.5 equiv) dropwise.[13]

  • Stir the solution at 0 °C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with H₂O and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[13]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[14]

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[15]

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[15]

Protocol 5: Fmoc Protection of a Primary Amine

Materials:

  • Primary amine (as an amino acid for this example)

  • N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃.[20]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid.

Protocol 6: Fmoc Deprotection

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in a solution of 20% piperidine in DMF.[7]

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product can then be purified by chromatography or precipitation.

Visualization of Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Primary/Secondary Amine reagent_prot Add (Boc)₂O and Base (e.g., TEA) in THF/H₂O start_prot->reagent_prot reaction_prot Stir at 0°C to RT reagent_prot->reaction_prot workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot product_prot Boc-Protected Amine workup_prot->product_prot start_deprot Boc-Protected Amine reagent_deprot Add Strong Acid (e.g., 4M HCl in Dioxane) start_deprot->reagent_deprot reaction_deprot Stir at RT reagent_deprot->reaction_deprot workup_deprot Precipitation or Solvent Removal reaction_deprot->workup_deprot product_deprot Free Amine (as salt) workup_deprot->product_deprot

Caption: General workflow for Boc protection and deprotection.

Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot Primary/Secondary Amine reagent_prot Add Cbz-Cl and Base (e.g., NaHCO₃) start_prot->reagent_prot reaction_prot Stir at 0°C reagent_prot->reaction_prot workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot product_prot Cbz-Protected Amine workup_prot->product_prot start_deprot Cbz-Protected Amine reagent_deprot Add H₂ (gas) and Pd/C Catalyst in MeOH start_deprot->reagent_deprot reaction_deprot Stir at RT reagent_deprot->reaction_deprot workup_deprot Filter Catalyst & Remove Solvent reaction_deprot->workup_deprot product_deprot Free Amine workup_deprot->product_deprot

Caption: General workflow for Cbz protection and deprotection.

Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot Primary/Secondary Amine reagent_prot Add Fmoc-OSu and Base (e.g., NaHCO₃) start_prot->reagent_prot reaction_prot Stir at RT reagent_prot->reaction_prot workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot product_prot Fmoc-Protected Amine workup_prot->product_prot start_deprot Fmoc-Protected Amine reagent_deprot Add 20% Piperidine in DMF start_deprot->reagent_deprot reaction_deprot Stir at RT reagent_deprot->reaction_deprot workup_deprot Solvent Removal reaction_deprot->workup_deprot product_deprot Free Amine workup_deprot->product_deprot

Caption: General workflow for Fmoc protection and deprotection.

Conclusion

The choice between Boc, Cbz, and Fmoc is a strategic decision that hinges on the specific context of the synthesis. There is no single "best" protecting group; rather, the optimal choice depends on factors such as the presence of other functional groups, the scale of the reaction, and the overall synthetic strategy. A thorough understanding of the cost-benefit profile of each, including reagent costs, reaction conditions, and potential downstream purification challenges, is essential for the efficient and economical production of pharmaceutical candidates. By carefully considering the principles of orthogonality and the specific chemical environment of their target molecule, researchers can leverage this powerful trio of protecting groups to navigate the complexities of modern drug discovery.

References

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Cbz-(S)-2-phenylglycinol

Handling Cbz-(S)-2-phenylglycinol, a key chiral building block in pharmaceutical synthesis, demands a meticulous and informed approach to personal safety. This guide provides an in-depth, experience-driven framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Cbz-(S)-2-phenylglycinol, a key chiral building block in pharmaceutical synthesis, demands a meticulous and informed approach to personal safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific measures are critical, thereby fostering a proactive safety culture for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Core Risks

Before any protective equipment is chosen, a thorough understanding of the compound's hazard profile is essential. Cbz-(S)-2-phenylglycinol, in its solid, powdered form, presents several primary risks that dictate our PPE strategy.

According to safety data sheets, this compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage.[1][2] It is also identified as a potential skin, eye, and respiratory irritant.[3][4][5][6] Therefore, the primary routes of exposure to mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation of airborne particulates.

Hazard Classification Potential Effect Primary Exposure Route
Skin Corrosion/IrritationCauses skin irritation, potentially severe burns.[1][2][3][4]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation and potential damage.[3][4][7]Ocular Contact
Specific Target Organ ToxicityMay cause respiratory irritation.[3][4]Inhalation

This data-driven assessment forms the logical foundation for our multi-layered PPE protocol. The goal is to create a comprehensive barrier between the researcher and the chemical, tailored to the specific tasks being performed.

The Core PPE Protocol: A Multi-Layered Defense

A risk-based approach requires that the level of PPE correspond to the level of risk associated with a specific procedure. Handling a few milligrams of Cbz-(S)-2-phenylglycinol in a solution poses a different risk than weighing out several grams of the fine powder.

Primary Barrier: Hand Protection

The first line of defense against dermal exposure is appropriate chemical-resistant gloves.

  • Material Selection: Nitrile gloves are the standard recommendation for handling most solid and dissolved organic compounds. They offer good resistance to a range of chemicals and provide a reliable barrier against incidental contact.[8][9] For prolonged or high-exposure tasks, consider heavier-duty gloves or double-gloving.

  • Causality: The choice of nitrile is based on its balance of dexterity and chemical resistance. Some solvents may require more robust materials like butyl rubber or neoprene; always consult a glove compatibility chart when preparing solutions.[8][10]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves over clean, dry hands.

    • When work is complete, remove gloves using a technique that avoids skin contact with the outer contaminated surface.

    • Dispose of used gloves in the designated chemical waste container.[3]

    • Wash hands thoroughly after removing gloves.[2][3]

Essential Shielding: Eye and Face Protection

Given the severe eye irritation risk, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous chemicals are present.[11][12]

  • Elevated Risk Scenarios: For tasks with a higher risk of splashes or particle generation—such as weighing powder, transferring solutions, or running reactions under pressure—chemical splash goggles are required.[10][13] Goggles form a seal around the eyes, offering superior protection against splashes from any direction.[13]

  • Maximum Protection: When handling large quantities or performing procedures with a significant risk of energetic reaction or splash, a face shield should be worn in addition to chemical splash goggles.[12][14] The face shield provides a secondary layer of protection for the entire face.[14]

  • Regulatory Imperative: The U.S. Occupational Safety and Health Administration (OSHA) mandates that employers ensure employees use appropriate eye or face protection when exposed to hazards from liquid chemicals, acids, or flying particles.[15]

Protective Apparel: Body Coverage

To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.

  • Standard Protocol: A flame-resistant laboratory coat should be worn and kept fully buttoned. This provides a removable barrier that protects the skin and street clothes from contamination.

  • Enhanced Protection: For tasks involving larger volumes or a higher splash risk, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. They must be constructed of a material that will resist spills.

Respiratory Safeguards: Controlling Inhalation Exposure

The risk of inhaling Cbz-(S)-2-phenylglycinol is highest when handling the material as a fine powder, which can easily become airborne.

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the solid compound within a certified chemical fume hood or a powder containment hood.[5][6] These engineering controls are designed to capture airborne contaminants at the source.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with P100 particulate filters is recommended for weighing and handling the powder.[1]

  • Fit and Training: It is crucial that any individual required to wear a respirator has been properly fit-tested and trained on its correct use, maintenance, and limitations.

Operational Workflow: From Bench to Disposal

A successful safety protocol integrates PPE selection with a defined operational plan, including pre-operational checks and clear disposal procedures.

Pre-Operational Checklist
Check Item Verification
Location Chemical Fume Hood / Ventilated AreaVerify proper function and airflow.[4]
Eye/Face Safety Glasses / Goggles / Face ShieldCorrect level of protection for the task selected.[1][3]
Hands Nitrile Gloves (or other compatible material)Inspected for integrity.[1][3]
Body Lab Coat / ApronClean and fully buttoned.
Respiratory N95 Respirator (if needed)Available and user is fit-tested.
Spill Kit Absorbent Material, Waste Bags, NeutralizersLocated nearby and fully stocked.
Disposal Designated Solid & Liquid Waste ContainersProperly labeled and accessible.[2][3]
Step-by-Step Handling & Disposal
  • Preparation: Don all required PPE as determined by your risk assessment before entering the designated handling area.

  • Handling: Conduct all manipulations of solid Cbz-(S)-2-phenylglycinol within a fume hood to minimize inhalation risk.[4]

  • Spill Response: In case of a small spill, use an appropriate absorbent material to clean the area. Place all contaminated materials, including gloves and wipes, into a sealed, labeled hazardous waste container.

  • Decontamination: After handling, wipe down the work surface and any equipment used.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Waste Disposal: Dispose of all contaminated disposable PPE and chemical waste in accordance with federal, state, and local environmental regulations.[5][6] All chemical waste must be collected in properly labeled containers.[2][3]

Visual Guide: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task involving Cbz-(S)-2-phenylglycinol.

PPE_Selection_Logic cluster_ppe Required PPE Ensemble start Task Assessment: Handling Cbz-(S)-2-phenylglycinol q_powder Handling Solid Powder? start->q_powder q_solution Handling Dilute Solution? start->q_solution ppe_goggles Upgrade to: Chemical Splash Goggles q_powder->ppe_goggles Yes ppe_respirator Add: N95 Respirator (In Fume Hood) q_powder->ppe_respirator Yes ppe_base Minimum PPE: Safety Glasses (Side Shields) Nitrile Gloves Lab Coat q_solution->ppe_base Yes (Low Volume/Splash Risk) q_solution->ppe_goggles Yes (High Volume/Splash Risk) ppe_faceshield Add: Face Shield ppe_goggles->ppe_faceshield Large Scale or High Energy Risk

Caption: PPE selection flowchart for Cbz-(S)-2-phenylglycinol.

References

  • Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-2-Phenylglycinol.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: DL-Phenylglycinol. Retrieved from Thermo Fisher Scientific SDS portal.
  • National Institute for Occupational Safety and Health (NIOSH). (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). Centers for Disease Control and Prevention. [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet: 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-. Retrieved from Thermo Fisher Scientific SDS portal.
  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: 2-Phenylethanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-2-Phenylglycinol. Retrieved from Thermo Fisher Scientific SDS portal.
  • Sigma-Aldrich Inc. (2025). Safety Data Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Protective Clothing and Ensembles. Centers for Disease Control and Prevention. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Sodium hexanitrocobaltate(III).
  • Combi-Blocks. (n.d.). MSDS DBU201 Boc-D-Phenylglycinol.pdf.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Combi-Blocks. (n.d.). MSDS - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
  • Sigma-Aldrich Inc. (2025). Safety Data Sheet: L5025.
  • WorkSafe GEAR Australia. (2025). Essential Guide: When to Wear Safety Goggles in the Lab. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Magnesium perchlorate.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Vector. (2010). Safety Data Sheet. Retrieved from Vector SDS and Chemical Management portal.
  • Safety Partners, LLC. (2025). Preventing Workplace Eye Injuries: Laboratory Eye Protection. [Link]

  • DuraLabel. (2026). OSHA Eye & Face Protection Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.133 - Eye and face protection. U.S. Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-(S)-2-phenylglycinol
Reactant of Route 2
Reactant of Route 2
Cbz-(S)-2-phenylglycinol
© Copyright 2026 BenchChem. All Rights Reserved.